PKR activator 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H19ClFN9O |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
1-[[2-(4-chloro-3-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methyl]-3-[(2-quinolin-7-yl-1,2,4-triazol-3-yl)methyl]urea |
InChI |
InChI=1S/C23H19ClFN9O/c1-14-31-22(34(32-14)16-6-7-18(24)19(25)9-16)12-28-23(35)27-11-21-29-13-30-33(21)17-5-4-15-3-2-8-26-20(15)10-17/h2-10,13H,11-12H2,1H3,(H2,27,28,35) |
InChI Key |
ZBYDDRQBTCEPIU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of PKR Activator 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKR Activator 5, also identified as Compound 18, is a potent small molecule activator of the red blood cell isoform of pyruvate (B1213749) kinase (PKR).[1][2] With an AC50 of 28 nM, this compound represents a significant advancement in the therapeutic landscape for congenital hemolytic anemias, such as Pyruvate Kinase Deficiency and Sickle Cell Disease.[1][2] This technical guide delineates the mechanism of action of this compound, contextualized within the broader class of PKR activators. It provides an in-depth overview of the signaling pathways, quantitative data, and the experimental methodologies employed to characterize such compounds.
Introduction: The Role of Pyruvate Kinase R in Erythrocyte Metabolism
Pyruvate kinase is a pivotal enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. In mammals, four distinct isoforms of pyruvate kinase are expressed in a tissue-specific manner: PKL (liver), PKR (red blood cells), PKM1 (muscle and brain), and PKM2 (proliferating cells).[1]
Erythrocytes, lacking mitochondria, are entirely dependent on glycolysis for their energy supply in the form of ATP.[2] This energy is crucial for maintaining ion gradients, cell membrane integrity, and the flexibility required to navigate the microvasculature. Mutations in the PKLR gene can lead to PKR deficiency, resulting in decreased ATP production, an accumulation of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG), and subsequent chronic nonspherocytic hemolytic anemia.[3] Similarly, in Sickle Cell Disease, reduced ATP and elevated 2,3-DPG levels contribute to hemoglobin S (HbS) polymerization and red blood cell sickling.[4][5]
PKR activators are a novel class of therapeutic agents designed to allosterically modulate the PKR enzyme, thereby enhancing its activity to address the underlying metabolic defects in these hematological disorders.[4]
Mechanism of Action of this compound
This compound functions as an allosteric activator of the PKR enzyme.[5][6] Unlike the natural allosteric activator, fructose-1,6-bisphosphate (FBP), which binds to a specific site to promote the active tetrameric state of the enzyme, small molecule activators like this compound are thought to bind to a distinct pocket at the dimer-dimer interface. This binding stabilizes the high-activity tetrameric conformation of PKR, thereby increasing the enzyme's catalytic efficiency.
The activation of PKR by compounds such as this compound initiates a cascade of downstream effects within the erythrocyte, fundamentally altering its metabolic state and physiological properties.
The Glycolytic Pathway and Downstream Effects
The primary consequence of PKR activation is an increased rate of glycolysis. This leads to two key metabolic changes:
-
Increased ATP Production: By enhancing the conversion of PEP to pyruvate, PKR activators boost the net production of ATP in red blood cells.[2] This increased energy supply helps to restore normal cellular function, improve membrane integrity, and extend the lifespan of the erythrocyte.[5]
-
Decreased 2,3-DPG Levels: The acceleration of the lower part of the glycolytic pathway leads to a reduction in the concentration of upstream metabolites, most notably 2,3-DPG.[4][5] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, PKR activators increase hemoglobin's affinity for oxygen, which in the context of Sickle Cell Disease, reduces the propensity of deoxygenated HbS to polymerize.[4]
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data
The potency of this compound has been determined through in vitro assays. While detailed clinical and in vivo data for this compound are part of ongoing research, the following table summarizes the key quantitative parameter available and provides context with other activators of this class.
| Parameter | Value for this compound | Typical Range for Class | Method | Reference |
| AC50 | 28 nM | 10 nM - 500 nM | Recombinant Human PKR Enzyme Assay | [1][2] |
| Target | Pyruvate Kinase R (PKR) | Pyruvate Kinase R (PKR) | Biochemical Assays | [1][2] |
| Effect on ATP | Data not publicly available | 1.2 to 2.0-fold increase | Red Blood Cell Metabolomics | [4] |
| Effect on 2,3-DPG | Data not publicly available | 20% to 50% decrease | Red Blood Cell Metabolomics | [4] |
Experimental Protocols
The characterization of PKR activators involves a series of in vitro and cellular assays to determine their potency, selectivity, and effect on erythrocyte metabolism. Below are generalized methodologies for key experiments.
Recombinant Human PKR Enzyme Activation Assay
Objective: To determine the concentration of the activator required to elicit a 50% increase in PKR activity (AC50).
Methodology:
-
Protein Expression and Purification: The human PKLR gene is cloned into an expression vector and used to transform a suitable host (e.g., E. coli). The recombinant human PKR protein is then expressed and purified using affinity and size-exclusion chromatography.
-
Enzyme Kinetics: The activity of the purified PKR enzyme is measured using a lactate (B86563) dehydrogenase (LDH) coupled assay. In this assay, the pyruvate produced by PKR is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the rate of the PKR-catalyzed reaction.
-
Assay Conditions: The assay is performed in a buffer containing phosphoenolpyruvate (PEP), ADP, Mg2+, K+, and NADH. The reaction is initiated by the addition of the PKR enzyme.
-
Activator Titration: The assay is run in the presence of varying concentrations of this compound. The initial reaction rates are plotted against the activator concentration, and the data are fitted to a sigmoidal dose-response curve to determine the AC50 value.
Red Blood Cell Metabolomics Assay
Objective: To measure the effect of the PKR activator on intracellular ATP and 2,3-DPG levels in human red blood cells.
Methodology:
-
Blood Collection and Preparation: Whole blood is obtained from healthy donors or patients with relevant hematological disorders. Red blood cells are isolated by centrifugation and washed to remove plasma and other blood components.
-
Incubation with Activator: The isolated red blood cells are incubated with varying concentrations of this compound for a defined period.
-
Metabolite Extraction: Following incubation, the red blood cells are lysed, and intracellular metabolites are extracted, typically using a cold solvent precipitation method.
-
Quantification: The concentrations of ATP and 2,3-DPG in the cell extracts are quantified using liquid chromatography-mass spectrometry (LC-MS) or specific enzymatic assays.
-
Data Analysis: The changes in ATP and 2,3-DPG levels in treated cells are compared to those in untreated control cells to determine the dose-dependent effect of the activator.
Conclusion
This compound is a potent, allosteric activator of pyruvate kinase R that addresses the fundamental metabolic defects in certain hemolytic anemias. Its mechanism of action, centered on the enhancement of glycolysis to increase ATP production and decrease 2,3-DPG levels, offers a promising therapeutic strategy. The continued investigation of this compound and other compounds in its class will be crucial in translating this novel mechanistic approach into tangible clinical benefits for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20200129485A1 - Treating sickle cell disease with a pyruvate kinase r activating compound - Google Patents [patents.google.com]
- 6. US11234976B2 - Methods of using pyruvate kinase activators - Google Patents [patents.google.com]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Pyruvate Kinase R (PKR) Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Kinase R (PKR) is a critical enzyme in the glycolytic pathway of red blood cells (RBCs), responsible for the final, rate-limiting step of glycolysis that produces ATP. Genetic mutations in the PKLR gene can lead to PKR deficiency, a rare form of chronic hemolytic anemia. The therapeutic strategy of activating PKR has emerged as a promising approach not only for PKR deficiency but also for other hemolytic anemias, such as sickle cell disease (SCD) and thalassemia. This technical guide provides an in-depth overview of the discovery and development of a new class of small molecule PKR activators. We will delve into the mechanism of action, key compounds in development, comprehensive experimental protocols for their characterization, and a summary of their quantitative data.
Introduction: The Role of Pyruvate Kinase R in Red Blood Cell Metabolism
Red blood cells are entirely dependent on glycolysis for their energy supply in the form of ATP. This energy is crucial for maintaining ion gradients, cell membrane integrity, and the flexibility required to navigate the microvasculature. Pyruvate Kinase R (PKR) catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. In states of PKR deficiency, impaired glycolysis leads to a depletion of ATP and a buildup of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG). This metabolic imbalance results in RBC dehydration, membrane damage, and premature destruction (hemolysis), leading to chronic anemia.
The discovery of allosteric activators of PKR represents a significant breakthrough in the treatment of these disorders. These molecules bind to a site on the enzyme distinct from the active site, stabilizing the active tetrameric form of PKR and increasing its catalytic activity. This, in turn, boosts ATP production and reduces 2,3-DPG levels, thereby improving RBC health and survival.
Mechanism of Action of PKR Activators
PKR activators are small molecules that function as allosteric modulators. The primary mechanism of action involves binding to a pocket at the dimer-dimer interface of the PKR enzyme, which is separate from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the more active tetrameric conformation of the enzyme.[1] The downstream consequences of this activation are two-fold and particularly beneficial for red blood cell health:
-
Increased ATP Production: By enhancing the rate of glycolysis, PKR activators lead to a significant increase in the intracellular concentration of ATP.[2] This restores the energy balance in RBCs, improving membrane integrity and overall cell survival.
-
Decreased 2,3-DPG Levels: The activation of PKR pulls the glycolytic pathway forward, leading to a reduction in the concentration of the upstream metabolite 2,3-DPG.[2] 2,3-DPG is a negative allosteric regulator of hemoglobin's oxygen affinity. By decreasing its levels, PKR activators increase hemoglobin's affinity for oxygen, which is particularly beneficial in sickle cell disease as it reduces the propensity of hemoglobin S to polymerize.
This dual mechanism of action not only addresses the primary metabolic defect in PKR deficiency but also offers a novel therapeutic approach for other hemoglobinopathies.
Key PKR Activators in Development
Several PKR activators have progressed through discovery and are in various stages of clinical development. The following table summarizes the key compounds and their reported quantitative data.
| Compound Name | Alternate Name | Developer | Target Disease(s) | AC50/EC50 | Key Findings |
| Mitapivat | AG-348 | Agios Pharmaceuticals | Pyruvate Kinase Deficiency, Sickle Cell Disease, Thalassemia | AC50: Varies by mutant | Approved by the FDA for PK deficiency. Increases ATP and decreases 2,3-DPG levels in a dose-dependent manner.[3][4] In a Phase 1 study in SCD patients, a mean hemoglobin increase of 1.2 g/dL was observed at the 50 mg BID dose.[4][5] |
| Etavopivat | FT-4202 | Forma Therapeutics (acquired by Novo Nordisk) | Sickle Cell Disease, Thalassemia | Not specified | In a Phase 1 study in SCD patients, 73.3% of patients had a hemoglobin increase of >1 g/dL. Showed a reduction in 2,3-DPG of about 30% and a near doubling of ATP levels.[6] |
| AG-946 | Tebapivat | Agios Pharmaceuticals | Sickle Cell Disease, Myelodysplastic Syndromes | Not specified | A next-generation PKR activator with high potency.[7][8] Preclinical studies support its potential to improve ineffective erythropoiesis.[9] In ex vivo studies with SCD RBCs, it showed beneficial effects at much lower concentrations than mitapivat.[8][10][11] |
| PKR activator 5 | Compound 18 | Not specified | Research Compound | AC50: 28 nM | A potent activator of PKR identified for research purposes.[12][13] |
Experimental Protocols for PKR Activator Discovery and Characterization
The discovery and development of PKR activators rely on a cascade of robust biochemical and cellular assays.
High-Throughput Screening (HTS) for PKR Activators
The initial identification of novel PKR activators typically involves a high-throughput screen of large compound libraries.
Protocol: 1536-Well Plate Luciferase-Based HTS Assay [14]
-
Compound Plating: Dispense test compounds from a library into 1536-well plates using an automated liquid handler. Include positive controls (e.g., a known activator like Tebapivat) and negative controls (e.g., DMSO).
-
Enzyme Addition: Add a solution containing recombinant human PKR enzyme to all wells.
-
Compound-Enzyme Incubation: Incubate the plates at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of compounds to the enzyme.
-
Reaction Initiation: Add a solution containing the substrates phosphoenolpyruvate (PEP) and adenosine (B11128) diphosphate (B83284) (ADP) to initiate the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for the production of ATP.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luciferase enzyme utilizes the newly synthesized ATP to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and identify "hits" as compounds that significantly increase the luminescent signal, indicating activation of PKR.
Biochemical Pyruvate Kinase Activity Assay
Once hits are identified, their activity is confirmed and characterized using a more detailed biochemical assay. A common method is a coupled enzyme assay.
Protocol: Coupled Enzyme Activity Assay [15]
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette or 96-well plate containing buffer (e.g., 0.05 M Imidazole-HCl, pH 7.6), potassium chloride, magnesium sulfate, PEP, ADP, NADH, and an excess of lactate (B86563) dehydrogenase (LDH).
-
Enzyme/Activator Addition: Add the purified PKR enzyme and the test compound at various concentrations.
-
Reaction Monitoring: The pyruvate produced by PKR is immediately used by LDH to convert NADH to NAD+. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the PKR activity.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the velocity against the compound concentration to determine the EC50 (the concentration of activator that produces 50% of the maximal response).
Cellular Assays in Red Blood Cells
To assess the activity of PKR activators in a more physiologically relevant context, ex vivo assays using human red blood cells are essential.
Protocol: Measurement of ATP and 2,3-DPG in Human RBCs [11][16]
-
Blood Collection and Preparation: Obtain whole blood from healthy donors or patients with hemolytic anemias. Prepare a suspension of washed RBCs.
-
Compound Incubation: Incubate the RBC suspension with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours) at 37°C.
-
Metabolite Extraction: After incubation, lyse the RBCs and extract the intracellular metabolites.
-
Metabolite Quantification:
-
ATP: Measure ATP levels using a luciferase-based assay kit.
-
2,3-DPG: Quantify 2,3-DPG levels using an enzymatic assay kit or by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Normalize the metabolite levels to the total hemoglobin concentration. Determine the dose-dependent effect of the compound on ATP and 2,3-DPG levels.
In Vivo Efficacy Studies
The efficacy of lead compounds is evaluated in animal models of hemolytic anemia, such as mouse models of sickle cell disease or thalassemia.
Protocol: Evaluation in a Sickle Cell Disease Mouse Model [1][17]
-
Animal Model: Utilize a transgenic mouse model that expresses human sickle hemoglobin (e.g., Berkeley SCD mouse).
-
Compound Administration: Administer the test compound or vehicle control to the mice orally for a defined treatment period (e.g., 7-14 days).
-
Pharmacodynamic Assessments:
-
Collect blood samples at various time points to measure intracellular ATP and 2,3-DPG levels in RBCs.
-
Assess hemoglobin oxygen affinity (p50).
-
-
Efficacy Endpoints:
-
Measure complete blood counts (CBCs) to assess changes in hemoglobin, hematocrit, and red blood cell count.
-
Quantify markers of hemolysis, such as bilirubin (B190676) and lactate dehydrogenase.
-
Evaluate RBC sickling under deoxygenated conditions.
-
Assess RBC deformability using ektacytometry.
-
-
Data Analysis: Compare the pharmacodynamic and efficacy parameters between the treated and control groups to determine the in vivo efficacy of the compound.
Signaling Pathways and Logical Relationships
The activation of PKR by small molecules initiates a cascade of events within the red blood cell that ultimately leads to improved cellular health and function.
Conclusion and Future Directions
The discovery and development of Pyruvate Kinase R activators mark a paradigm shift in the treatment of hemolytic anemias. By targeting the fundamental metabolic defects in red blood cells, these novel therapeutics offer the potential for disease modification. The approval of Mitapivat for PKR deficiency has validated this approach, and ongoing clinical trials with next-generation activators like Etavopivat and AG-946 hold great promise for a broader patient population, including those with sickle cell disease and thalassemia.
Future research will likely focus on the development of second-generation PKR activators with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the long-term safety and efficacy of this class of drugs will be a key area of investigation. The potential for combination therapies, where PKR activators are used alongside other disease-modifying agents, may also unlock new therapeutic synergies. As our understanding of the intricate metabolic regulation of red blood cells continues to grow, so too will the opportunities for innovative drug discovery in the field of non-malignant hematology.
References
- 1. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Agios Pharmaceuticals to Present Broad Set of Clinical and Translational Data in Rare Blood Disorders at 65th ASH Annual Meeting and Exposition - BioSpace [biospace.com]
- 10. PI-05: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P1492: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Table 1, Final 1536-well assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
biological function of pyruvate kinase R activation
An In-depth Technical Guide on the Core Biological Functions of Protein Kinase R (PKR) Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a pivotal serine/threonine-protein kinase at the heart of the innate immune response and cellular stress signaling. Constitutively expressed at low levels, its transcription is significantly upregulated by interferons, positioning it as a key effector in antiviral defense.[1][2] PKR is primarily activated by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication, but also responds to a variety of other cellular stress signals. Upon activation, PKR orchestrates a potent cellular response primarily by phosphorylating the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis to restrict viral propagation.[3][4] Beyond this canonical pathway, activated PKR modulates a complex network of signaling cascades, including NF-κB, MAP kinases, and inflammasomes, thereby influencing apoptosis, inflammation, cell proliferation, and tumor suppression.[5][6][7] Dysregulation of PKR activity is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling target for therapeutic development.[8][9][10]
Mechanism of PKR Activation
The activation of PKR is a tightly regulated, multi-step process initiated by the binding of specific molecular patterns, most notably dsRNA.
Canonical Activation by dsRNA
The primary and most studied mechanism of PKR activation is through its interaction with dsRNA, a hallmark of viral replication. This process is dependent on the length and structure of the dsRNA molecule.
-
Dimerization and Autophosphorylation: The activation process is initiated when a dsRNA molecule of sufficient length binds to the N-terminal dsRNA-binding motifs (dsRBMs) of two latent PKR monomers.[11][12] This binding event brings the C-terminal kinase domains into close proximity, facilitating their dimerization.[11][12][13] The dimerization is the critical step that triggers a series of trans-autophosphorylation events on several serine and threonine residues within the activation loop, including Thr446 and Thr451.[14] This autophosphorylation stabilizes the active dimeric conformation and fully unleashes the kinase's catalytic activity.[14]
-
Role of dsRNA Length: The length of the dsRNA is a critical determinant of PKR activation. A minimal length of approximately 30 base pairs is required to bind two PKR monomers and induce autophosphorylation.[11][12] Maximal activation is typically observed with dsRNAs around 85 base pairs in length.[15] Interestingly, very high concentrations of dsRNA can be inhibitory, as they can sequester PKR monomers, preventing the dimerization necessary for activation.[11][12]
Fig 1. Canonical dsRNA-mediated PKR activation.
Non-canonical Activation
PKR can also be activated by stimuli other than dsRNA, highlighting its role as a general sensor of cellular stress.
-
Protein Activator PACT: The cellular protein PACT (also known as RAX in mice) can directly bind to and activate PKR, often in response to cellular stresses like growth factor stimulation or endoplasmic reticulum (ER) stress.[16][2][17] This interaction is mediated by the third domain of PACT.[17]
-
Other Activators: A variety of other signals can trigger PKR activation, including bacterial lipopolysaccharide (LPS), pro-inflammatory cytokines (e.g., TNF-α, IL-1), reactive oxygen species (ROS), nutrient excess, and mechanical stress. The polyanionic molecule heparin has also been shown to activate PKR in vitro.[2]
Downstream Signaling Pathways
Once activated, PKR phosphorylates a range of substrates, initiating multiple downstream signaling cascades that collectively determine the cellular fate.
eIF2α Phosphorylation and Translational Control
The most well-characterized function of activated PKR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[16][18]
-
Inhibition of Protein Synthesis: Phosphorylated eIF2α acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This stalls the recycling of eIF2-GDP to its active eIF2-GTP form, which is essential for delivering the initiator Met-tRNA to the ribosome.[1] The result is a rapid and potent inhibition of global cap-dependent mRNA translation.[3][4] This serves as a primary antiviral mechanism by preventing the synthesis of viral proteins necessary for replication.[19]
-
Stress Granule Formation: The shutdown of translation initiation leads to the accumulation of stalled pre-initiation complexes, which aggregate with other proteins and RNAs to form stress granules. PKR is a key component in the formation of these granules, which are dynamic cytoplasmic foci involved in sorting and protecting mRNAs during stress.[5]
Fig 2. PKR-mediated eIF2α phosphorylation pathway.
NF-κB and Inflammatory Signaling
PKR is a significant regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central mediator of inflammation.[16]
-
IκB Phosphorylation: Activated PKR can mediate the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates the inhibitory subunit of NF-κB, IκBα, targeting it for ubiquitination and proteasomal degradation.[16]
-
NF-κB Translocation and Gene Expression: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.[20] In the nucleus, NF-κB binds to specific DNA elements to drive the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and chemokines.[6]
MAP Kinase Pathways
PKR activation can trigger stress-activated MAP kinase (MAPK) signaling cascades, including the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways.[16][7] These pathways are involved in regulating cellular responses to stress, inflammation, and apoptosis.[6]
Apoptosis Induction
PKR can promote programmed cell death, or apoptosis, through multiple mechanisms to eliminate virally infected or stressed cells.[16]
-
eIF2α-dependent apoptosis: The prolonged shutdown of protein synthesis can itself trigger apoptosis.
-
eIF2α-independent apoptosis: PKR can also induce apoptosis independently of eIF2α phosphorylation by interacting with and activating components of the extrinsic and intrinsic apoptotic pathways, such as the Fas-associated death domain (FADD) protein, which leads to the activation of caspase-8 and the subsequent caspase cascade.[16][21]
Inflammasome Activation
Recent evidence indicates that PKR is required for the activation of several inflammasomes, including NLRP3.[22] Activated PKR can physically interact with inflammasome components, promoting their assembly and leading to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms, amplifying the inflammatory response.[10][22]
Biological Functions and Disease Relevance
The multifaceted signaling downstream of PKR activation results in a broad range of biological outcomes.
| Biological Function | Description | Key Downstream Pathways |
| Antiviral Defense | The primary function. PKR activation establishes an antiviral state by inhibiting viral protein synthesis and inducing apoptosis of infected cells.[4][19] | eIF2α, Apoptosis (FADD/Caspase-8) |
| Inflammation | PKR promotes the expression of pro-inflammatory cytokines and mediates inflammasome activation, contributing to the inflammatory response to pathogens and cellular damage.[6][22] | NF-κB, p38 MAPK, Inflammasomes |
| Tumor Suppression | By inhibiting protein synthesis and promoting apoptosis, PKR can act as a tumor suppressor, controlling cell growth and proliferation.[4][23] Disruption of this pathway can contribute to cellular transformation.[4] | eIF2α, p53, Apoptosis |
| Metabolic Regulation | PKR plays a role in metabolic homeostasis. Its activation has been linked to insulin (B600854) resistance through the phosphorylation of insulin receptor substrate 1 (IRS1), implicating it in diseases like diabetes and obesity.[16][5] | JNK, IRS1 |
| Neurodegeneration | Aberrant PKR activation has been observed in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[8][9] It is thought to contribute to neuronal stress, inflammation, and cell death in these conditions.[7][9] | eIF2α, GSK3β, Apoptosis, NF-κB |
| Cardiovascular Disease | PKR activation is implicated in cardiovascular pathologies by promoting inflammation, apoptosis, and oxidative stress in the vascular system and heart.[10] | NF-κB, Apoptosis |
Experimental Protocols
In Vitro PKR Activation Assay
This protocol is adapted from methods described for measuring RNA-induced PKR autophosphorylation.[11][24][25]
Objective: To measure the autophosphorylation of PKR in vitro in response to an activator (e.g., dsRNA).
Materials:
-
Purified, dephosphorylated recombinant PKR protein.[24]
-
Activation Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM MnCl₂, 7 mM β-mercaptoethanol, 20% glycerol).[17][25]
-
ATP solution containing [γ-³²P]ATP.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 20 µL reaction contains:
-
Pre-incubation: Incubate the mixture at 30-32°C for 10 minutes to allow the activator to bind to PKR.[11]
-
Initiation: Initiate the phosphorylation reaction by adding 1-2 µL of ATP mix containing [γ-³²P]ATP (final ATP concentration ~0.1-0.4 mM).[11][17]
-
Incubation: Allow the reaction to proceed at 30-32°C for 20-30 minutes.[11][25]
-
Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.[11]
-
Analysis: Boil the samples for 5 minutes, then resolve the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated PKR. The band intensity corresponds to the level of PKR activation.
References
- 1. Reactome | PKR-mediated signaling [reactome.org]
- 2. Activation of the Antiviral Kinase PKR and Viral Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKR modulators and how do they work? [synapse.patsnap.com]
- 4. PKR in innate immunity, cancer, and viral oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. PKR activation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unravelling the role of protein kinase R (PKR) in neurodegenerative disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of PKR as a Potential Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of PKR Activation by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of PKR activation using analytical ultracentrifugation. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 15. Protein Kinase PKR Amplification of Interferon β Induction Occurs through Initiation Factor eIF-2α-mediated Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase R - Wikipedia [en.wikipedia.org]
- 17. BIOCHEMICAL ANALYSIS OF PKR ACTIVATION BY PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Kinase PKR Plays a Stimulus- and Virus-Dependent Role in Apoptotic Death and Virus Multiplication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Essential role for the dsRNA-dependent protein kinase PKR in innate immunity to viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. PKR: A Kinase to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PKR-Dependent Inflammatory Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
An In-depth Technical Guide to Pyruvate Kinase R (PKR) Activators and their Effect on 2,3-Diphosphoglycerate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Activators of the red blood cell-specific isoform of pyruvate (B1213749) kinase (PKR) represent a novel therapeutic class with significant potential for treating hematologic disorders, most notably sickle cell disease (SCD) and thalassemia. These allosteric activators enhance the activity of PKR, the enzyme catalyzing the final, rate-limiting step of glycolysis. This enhanced activity initiates a cascade of downstream metabolic changes, primarily a significant reduction in 2,3-diphosphoglycerate (2,3-DPG) and an increase in adenosine (B11128) triphosphate (ATP). The reduction of 2,3-DPG is of critical therapeutic interest as it increases hemoglobin's affinity for oxygen, thereby reducing the propensity for hemoglobin S (HbS) polymerization in SCD. This technical guide provides a comprehensive overview of the mechanism of action of PKR activators, their quantitative effects on 2,3-DPG levels, detailed experimental protocols for their study, and a visualization of the underlying metabolic pathways.
Introduction: Pyruvate Kinase R as a Therapeutic Target
Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, responsible for the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concurrent generation of ATP. The erythrocyte-specific isoform, PKR, is essential for red blood cell (RBC) energy homeostasis. In certain pathological states, such as sickle cell disease, RBCs exhibit elevated levels of 2,3-DPG and reduced ATP.[1][2]
-
Elevated 2,3-Diphosphoglycerate (2,3-DPG): Produced via the Rapoport-Luebering shunt, a bypass of the main glycolytic pathway, 2,3-DPG is a potent allosteric effector of hemoglobin. It binds to deoxygenated hemoglobin, reducing its oxygen affinity and promoting oxygen release to tissues.[1] In SCD, this beneficial physiological process becomes detrimental, as the increased oxygen release promotes the deoxygenated state of HbS, facilitating its polymerization and subsequent RBC sickling.[2]
-
Reduced Adenosine Triphosphate (ATP): As the primary energy currency of the RBC, ATP is vital for maintaining membrane integrity, ion pump function, and overall cell health. Reduced ATP levels in sickle cells contribute to membrane damage and hemolysis.[3]
By allosterically activating PKR, small molecules can "pull" the glycolytic pathway forward. This increased flux through the lower part of glycolysis enhances ATP production and, critically, depletes the upstream intermediates that feed into the Rapoport-Luebering shunt, leading to a significant reduction in 2,3-DPG levels.[2][4] This dual mechanism of action—decreasing 2,3-DPG to inhibit sickling and increasing ATP to improve RBC health—makes PKR activation a highly attractive therapeutic strategy.
Several PKR activators are in development, with Etavopivat (formerly FT-4202) and Mitapivat (B609056) (AG-348) being the most clinically advanced. Preclinical research has also identified highly potent molecules such as PKR activator 5 (Compound 18) , which demonstrates an AC50 of 28 nM, highlighting the ongoing discovery efforts in this area.[5][6][7][8][9]
Mechanism of Action: The Glycolytic Pathway and the Rapoport-Luebering Shunt
The effect of PKR activators on 2,3-DPG is best understood by examining the erythrocyte glycolytic pathway. Glucose is metabolized to pyruvate through a series of enzymatic steps. A key branch point occurs at 1,3-bisphosphoglycerate (1,3-BPG).
-
Main Glycolytic Pathway: Phosphoglycerate kinase (PGK) converts 1,3-BPG to 3-phosphoglycerate (B1209933) (3-PG), generating one molecule of ATP.
-
Rapoport-Luebering Shunt: Alternatively, the enzyme bisphosphoglycerate mutase (BPGM) converts 1,3-BPG into 2,3-DPG. Subsequently, 2,3-DPG is hydrolyzed to 3-PG by 2,3-BPG phosphatase. This shunt bypasses an ATP-generating step.
PKR activation increases the conversion rate of PEP to pyruvate. This creates a metabolic "pull" that accelerates the entire pathway downstream of the Rapoport-Luebering shunt's branch point. As a result, the concentration of upstream metabolites, including 1,3-BPG, is lowered, reducing the substrate available for BPGM to synthesize 2,3-DPG.
Signaling Pathway Diagram
The following diagram illustrates the erythrocyte glycolytic pathway, the Rapoport-Luebering shunt, and the site of action for PKR activators.
Quantitative Data Presentation
Clinical studies of PKR activators have consistently demonstrated a dose-dependent decrease in 2,3-DPG and a corresponding increase in ATP. The following tables summarize the pharmacodynamic effects of two leading activators, Etavopivat and Mitapivat.
Table 1: Pharmacodynamic Effects of Etavopivat (FT-4202) in Healthy Adults
Data from a Phase 1, randomized, placebo-controlled study involving multiple ascending doses administered for 14 days.[10][11][12]
| Dose Regimen | Maximum Mean Decrease in 2,3-DPG (from baseline) | Maximum Mean Increase in ATP (from baseline) |
| 100 mg once daily | ~25% | ~20% |
| 200 mg once daily | ~35% | ~40% |
| 400 mg once daily | ~40% | ~60% |
| 700 mg once daily | ~45% | ~75% |
Note: Data are approximated from published charts and represent the maximal effect observed during the 14-day dosing period. The pharmacodynamic effects were durable, lasting 48-72 hours after the final dose.[10][12]
Table 2: Pharmacodynamic Effects of Mitapivat (AG-348) in Adults with Sickle Cell Disease
Data from a Phase 1, open-label, dose-escalation study. Patients received escalating doses, each for a 2-week duration.[2][13][14]
| Dose Regimen | Mean Change in 2,3-DPG (from baseline) | Mean Change in ATP (from baseline) |
| 5 mg twice daily | -10% | +15% |
| 20 mg twice daily | -18% | +30% |
| 50 mg twice daily | -25% | +55% |
| 100 mg twice daily* | -22% | +60% |
Note: Data represent the mean percentage change observed at each dose level. The 100 mg BID dose was evaluated in a subset of patients. A maximum decrease of 47% in 2,3-DPG was noted in a multiple ascending dose study in healthy volunteers.[4][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PKR activators.
Protocol: In Vitro Measurement of Pyruvate Kinase R (PKR) Activity
This protocol describes a coupled enzyme assay to determine PKR activity by measuring the rate of pyruvate formation. The generated pyruvate is used in a secondary reaction to produce a detectable colorimetric or fluorometric signal.
Principle: PKR catalyzes the reaction: PEP + ADP → Pyruvate + ATP. The pyruvate produced is then oxidized by pyruvate oxidase to generate hydrogen peroxide (H₂O₂). In the presence of a peroxidase, H₂O₂ reacts with a probe to yield a colored or fluorescent product, which is proportional to the PKR activity.
Materials:
-
PKR Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP Solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
Pyruvate Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric/Fluorometric Probe (e.g., Amplex Red, OxiRed™)
-
Test Compound (PKR activator) dissolved in DMSO
-
Purified PKR enzyme or RBC lysate
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a Reaction Mix containing Assay Buffer, ADP, PEP, Pyruvate Oxidase, HRP, and the probe. Keep on ice.
-
Sample Preparation:
-
For purified enzyme, dilute to the desired concentration in cold Assay Buffer.
-
For RBC lysate, wash RBCs with PBS, lyse with a hypotonic buffer, and clarify by centrifugation. Determine protein concentration of the supernatant.
-
-
Compound Addition: Add 1-2 µL of the test compound at various concentrations (and a DMSO vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Add the PKR enzyme preparation or RBC lysate to the wells containing the test compound. Incubate for 5-10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the Reaction Mix to all wells to start the reaction. The final volume should be 100-200 µL.
-
Measurement: Immediately begin kinetic measurement on a microplate reader.
-
Colorimetric: Read absorbance at ~570 nm every 1-2 minutes for 30-60 minutes.
-
Fluorometric: Read fluorescence at Ex/Em = ~535/587 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (e.g., ΔAbs/min).
-
Plot the V₀ against the concentration of the PKR activator.
-
Determine the AC50 (the concentration at which the activator elicits 50% of its maximal effect) by fitting the data to a four-parameter logistic curve.
-
Workflow Diagram: In Vitro PKR Activity Assay
Protocol: Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells
This protocol describes a common enzymatic assay for the quantification of 2,3-DPG in RBCs.
Principle: The assay relies on the cofactor activity of 2,3-DPG for the enzyme phosphoglycerate mutase (PGAM). In the presence of 2,3-DPG, PGAM converts 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This reaction is coupled to subsequent enzymes (enolase and pyruvate kinase) that ultimately lead to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the concentration of 2,3-DPG.
Materials:
-
Whole blood collected in an anticoagulant (e.g., EDTA, heparin)
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation
-
Assay Buffer (e.g., Triethanolamine buffer, pH 7.6)
-
Reagent Mix containing:
-
3-Phosphoglycerate (3-PG)
-
ATP
-
NADH
-
Phosphoglycerate mutase (PGAM)
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Spectrophotometer and cuvettes or a 96-well UV-transparent microplate and reader
Procedure:
-
Sample Preparation:
-
Pipette a known volume of whole blood (e.g., 100 µL) into a microcentrifuge tube.
-
Add an equal volume of ice-cold TCA solution (e.g., 5% w/v) to lyse the cells and precipitate proteins.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the clear supernatant, which contains the 2,3-DPG.
-
-
Assay Reaction:
-
In a cuvette or microplate well, add the Assay Buffer and the Reagent Mix.
-
Add a specific volume of the prepared sample supernatant.
-
Mix and immediately measure the initial absorbance at 340 nm (A₁).
-
-
Incubation and Final Reading:
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes), or until the reaction has gone to completion.
-
Measure the final absorbance at 340 nm (A₂).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A₁ - A₂).
-
Determine the concentration of 2,3-DPG in the sample by comparing the ΔA to that of a standard curve prepared with known concentrations of 2,3-DPG.
-
Normalize the final concentration to the hemoglobin content or hematocrit of the original blood sample (e.g., in µmol/g Hb or µmol/mL RBCs).
-
Conclusion
The activation of Pyruvate Kinase R is a validated, powerful mechanism for modulating red blood cell metabolism. By decreasing intracellular 2,3-diphosphoglycerate and increasing ATP, PKR activators like Etavopivat and Mitapivat directly counteract the core pathophysiology of sickle cell disease and other hemoglobinopathies. The quantitative data from clinical trials robustly support this mechanism of action. The experimental protocols provided herein offer a standardized framework for the continued research and development of this promising class of therapeutics. As drug development progresses, a deeper understanding of the long-term physiological consequences of altering RBC metabolism will be crucial for optimizing patient outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT-4202), an Allosteric Activator of Pyruvate Kinase-R, in Healthy Adults: A Randomized, Placebo-Controlled, Double-Blind, First-in-Human Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the AC50 value of PKR activator 5
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of PKR Activator 5, also identified as Compound 18. This guide focuses on its activation potency (AC50), the methodologies for its determination, and its role within relevant signaling pathways.
Quantitative Data Summary
This compound has been identified as a potent activator of Protein Kinase R (PKR). The key quantitative measure of its activity is the half-maximal activation concentration (AC50), which represents the concentration of the compound required to elicit 50% of the maximum activation of the enzyme.
| Compound | Synonym | Target | AC50 Value | Primary Citation |
| This compound | Compound 18 | Pyruvate Kinase R (PKR) | 28 nM | [1] |
Experimental Protocols
The determination of the AC50 value for this compound necessitates a robust in vitro kinase assay. While the precise protocol used for this compound is detailed in the primary literature, a generalizable methodology for assessing PKR activation is outlined below. This protocol is based on established principles of kinase activity measurement.
Objective: To determine the concentration-dependent activation of purified PKR by this compound.
Materials:
-
Recombinant human PKR enzyme
-
This compound (Compound 18)
-
Substrate (e.g., recombinant eIF2α or a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-³²P]ATP, or a phosphospecific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence, radioactivity, or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The concentration range should bracket the expected AC50 value (e.g., from 1 pM to 10 µM).
-
Enzyme and Substrate Preparation: Dilute the recombinant PKR enzyme and its substrate to the desired concentrations in the kinase assay buffer.
-
Reaction Initiation: In the wells of a microplate, combine the PKR enzyme, the substrate, and the various concentrations of this compound.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for PKR.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed (phosphorylated substrate or ADP). The method of detection will depend on the chosen assay format:
-
Luminescence-based (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Radiometric: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Antibody-based (e.g., ELISA or Western Blot): Use a phosphospecific antibody that recognizes the phosphorylated substrate to quantify the level of phosphorylation.
-
-
Data Analysis: Plot the measured kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the AC50 value.
Signaling Pathways
PKR is a serine/threonine kinase that plays a crucial role in the cellular response to viral infection and other stress signals. Its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis. This is a key mechanism of the innate immune response. Beyond its role in translation inhibition, activated PKR can modulate several other signaling pathways, impacting inflammation, apoptosis, and cell proliferation.
Upon activation by a molecule like this compound, PKR undergoes dimerization and autophosphorylation. The activated PKR then phosphorylates eIF2α, leading to a halt in global protein synthesis. This can also induce the expression of stress-response genes through the transcription factor ATF4. Furthermore, activated PKR can influence the NF-κB signaling pathway, a central regulator of inflammatory responses.
References
The Impact of Pyruvate Kinase Activator 5 on ATP Production in Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mature erythrocytes, lacking mitochondria, are entirely dependent on glycolysis for their energy supply in the form of adenosine (B11128) triphosphate (ATP). Pyruvate (B1213749) kinase (PKR) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step of glycolysis to produce ATP and pyruvate. Deficiencies in PKR activity can lead to chronic hemolytic anemias due to insufficient ATP production, compromising red blood cell (RBC) integrity and function. Small molecule activators of PKR, such as Mitapivat (AG-348) and Tebapivat (AG-946), represent a novel therapeutic strategy to enhance erythrocyte energy metabolism. This technical guide provides an in-depth overview of the mechanism of action of PKR activator 5 (a general term for this class of drugs, with specific examples provided), its quantifiable impact on ATP production in erythrocytes, detailed experimental protocols for relevant assays, and visualizations of the pertinent biochemical pathways.
Introduction: The Role of Pyruvate Kinase in Erythrocyte Metabolism
Erythrocytes are unique cells that discard their nucleus and mitochondria during maturation. This specialization maximizes their hemoglobin content for oxygen transport but renders them solely reliant on the Embden-Meyerhof pathway, or glycolysis, for all their energy needs.[1] ATP generated through glycolysis is essential for maintaining ion gradients across the cell membrane, preserving cell shape and deformability, and protecting against oxidative damage.[1]
Pyruvate kinase is a key enzyme in this pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of one molecule of ATP.[1] The activity of PKR is a crucial control point for glycolytic flux. In several hemolytic anemias, such as sickle cell disease (SCD) and thalassemia, PKR activity can be impaired, leading to a cascade of detrimental effects including decreased ATP levels and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[2][3] Reduced ATP compromises the energy-dependent functions of the erythrocyte, while increased 2,3-DPG decreases hemoglobin's affinity for oxygen, which can exacerbate sickling in SCD.[3]
Mechanism of Action of this compound
This compound refers to a class of oral, small-molecule allosteric activators of the pyruvate kinase enzyme. Prominent examples include Mitapivat (AG-348) and the next-generation activator Tebapivat (AG-946).[3][4] These molecules do not bind to the active site of the enzyme but rather to a distinct allosteric site. This binding stabilizes the enzyme in its active tetrameric conformation, thereby increasing its catalytic activity.[5]
The activation of PKR by these compounds has a dual beneficial effect on erythrocyte metabolism:
-
Increased ATP Production: By enhancing the rate of the final step of glycolysis, PKR activators boost the overall flux through the pathway, leading to a significant increase in the net production of ATP.[6] This increased energy supply helps to restore normal erythrocyte function and integrity.
-
Decreased 2,3-DPG Levels: The increased conversion of upstream metabolites to pyruvate leads to a reduction in the concentration of 2,3-diphosphoglycerate (2,3-DPG).[4] This is particularly beneficial in conditions like sickle cell disease, where elevated 2,3-DPG promotes hemoglobin deoxygenation and sickling.[3]
The overall effect is a rebalancing of the erythrocyte's metabolic state, leading to improved cell health and survival.
Quantitative Impact on ATP Production
The administration of PKR activators has been shown to lead to a significant and dose-dependent increase in intra-erythrocytic ATP levels in both preclinical models and clinical trials.
| PKR Activator | Disease/Model | Dosage | ATP Increase (Mean % from Baseline) | Study Type | Reference |
| Mitapivat (AG-348) | β-thalassemia/Hb E | 0.002 to 10 µM | Up to 40% (βoβE) / Up to 20% (β+βE) | Ex vivo | [2] |
| Sickle Cell Disease (Townes Mouse Model) | Not Specified | Statistically significant increase | In vivo (mouse model) | [7][8] | |
| Tebapivat (AG-946) | Sickle Cell Disease | 2 mg once daily for 28 days | 46.3% (SD 29.08) | Clinical Trial (Phase 1) | [4] |
| Sickle Cell Disease | 5 mg once daily for 28 days | 67.8% (SD 30.92) | Clinical Trial (Phase 1) | [4] |
Experimental Protocols
Measurement of Intra-Erythrocytic ATP
Principle: The most common method for quantifying ATP is through a luciferase-based bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.
Protocol Outline:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation and remove the buffy coat and plasma.
-
Wash the red blood cells multiple times with a buffered saline solution (e.g., PBS).
-
Lyse the erythrocytes to release intracellular contents. This can be achieved through hypotonic lysis, freeze-thaw cycles, or with a specific RBC lysis buffer.
-
Deproteinize the lysate, for example, by trichloroacetic acid (TCA) precipitation followed by neutralization, to remove interfering proteins.
-
-
ATP Assay:
-
Use a commercial ATP assay kit (e.g., from Promega or Abcam) that provides a stabilized luciferase/luciferin reagent.
-
Prepare a standard curve using known concentrations of ATP.
-
Add the prepared erythrocyte lysate to the assay reagent in a luminometer-compatible plate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.
-
Normalize the ATP concentration to the hemoglobin content of the lysate, which can be measured spectrophotometrically (e.g., using the Drabkin method). The final result is typically expressed as µmol ATP per gram of hemoglobin.
-
Pyruvate Kinase Activity Assay
Principle: PKR activity is typically measured using a coupled enzyme spectrophotometric assay. The pyruvate produced by PKR is used as a substrate by lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.
Protocol Outline:
-
Hemolysate Preparation:
-
Prepare a red blood cell lysate as described for the ATP assay, but without the deproteinization step. The lysate should be kept on ice.
-
-
Assay Reaction:
-
Prepare a reaction cocktail containing phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase in a suitable buffer (e.g., HEPES).
-
Initiate the reaction by adding the hemolysate to the reaction cocktail in a cuvette.
-
Immediately place the cuvette in a spectrophotometer set to 340 nm and 37°C.
-
-
Data Acquisition and Analysis:
-
Record the change in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is directly proportional to the PKR activity.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH.
-
Normalize the activity to the hemoglobin concentration of the hemolysate, expressing the result as Units per gram of hemoglobin (U/g Hb).
-
Visualizations
Erythrocyte Glycolysis and the Impact of PKR Activation
Caption: Signaling pathway of erythrocyte glycolysis and the point of intervention by PKR activators.
Experimental Workflow for Assessing PKR Activator Efficacy
Caption: Workflow for measuring the effect of PKR activators on erythrocyte ATP levels and enzyme activity.
Conclusion and Future Directions
The activation of pyruvate kinase by small molecules like Mitapivat and Tebapivat presents a promising therapeutic approach for a range of hemolytic anemias. By directly targeting the fundamental energy-producing pathway of erythrocytes, these activators have been shown to significantly increase ATP levels, thereby improving red blood cell health and function. The quantitative data from clinical and preclinical studies strongly support the efficacy of this mechanism.
For researchers and drug development professionals, a thorough understanding of the underlying biochemistry and the appropriate methodologies for assessing the impact of these compounds is crucial. The experimental protocols outlined in this guide provide a framework for the accurate quantification of changes in erythrocyte metabolism. Future research will likely focus on the long-term efficacy and safety of these drugs, their potential application in other red blood cell disorders, and the development of next-generation PKR activators with improved pharmacological properties.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. RESULTS FROM A PHASE 2 STUDY OF MITAPIVAT IN ADULTS WITH NON–TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. ashpublications.org [ashpublications.org]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on PKR Activator 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on Protein Kinase R (PKR) activator 5, also identified as Compound 18. This document collates available data on its biochemical activity, outlines detailed experimental methodologies for key assays, and visualizes the associated signaling pathways to support further research and development efforts.
Core Data Presentation
The primary quantitative data available for PKR activator 5 is its half-maximal activation concentration (AC50), a key measure of its potency.
Table 1: Biochemical Potency of this compound
| Compound Name | Alias | Target | AC50 (nM) | Source |
| This compound | Compound 18 | Pyruvate Kinase R (PKR) | 28 | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of a novel PKR activator. These protocols are based on established and widely used techniques in the field.
In Vitro PKR Kinase Assay
This assay is fundamental to determining the direct activating effect of a compound on PKR enzymatic activity.
Objective: To quantify the ability of this compound to induce PKR autophosphorylation.
Materials:
-
Recombinant human PKR enzyme
-
This compound (Compound 18)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay technology
-
SDS-PAGE gels
-
Phosphorimager or luminescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the recombinant PKR enzyme with varying concentrations of this compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Initiation: Start the kinase reaction by adding a solution containing a final concentration of ATP, including a tracer amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), allowing for PKR autophosphorylation.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the phosphorylated PKR by autoradiography using a phosphorimager. The intensity of the band corresponding to phosphorylated PKR is proportional to the enzyme's activity.
-
Quantification: For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a coupled luciferase reaction, with the luminescent signal being proportional to kinase activity.
-
Data Analysis: Determine the AC50 value by plotting the kinase activity against the logarithm of the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
eIF2α Phosphorylation Assay (Western Blot)
This assay assesses the downstream cellular effect of PKR activation, which is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).
Objective: To determine if this compound induces the phosphorylation of eIF2α in a cellular context.
Materials:
-
A suitable human cell line (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and then treat with increasing concentrations of this compound for a defined period.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-eIF2α.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.
-
Analysis: Quantify the band intensities to determine the fold-change in eIF2α phosphorylation relative to the vehicle-treated control.
NF-κB Activation Assay (Nuclear Translocation)
PKR activation can lead to the activation of the NF-κB signaling pathway, which involves the translocation of the p65 subunit to the nucleus.
Objective: To assess the effect of this compound on the nuclear translocation of NF-κB p65.
Materials:
-
HeLa or other suitable cells
-
This compound
-
Formaldehyde for cell fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating and Treatment: Seed cells on glass coverslips or in imaging-compatible microplates and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of p65 in the nuclear and cytoplasmic compartments. An increase in the nuclear-to-cytoplasmic intensity ratio indicates NF-κB activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by PKR activation and a typical experimental workflow for screening PKR activators.
Caption: PKR Signaling Cascade Activated by this compound.
Caption: High-Throughput Screening Workflow for PKR Activators.
References
The Dual Role of Protein Kinase R (PKR) in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein kinase R (PKR), formally known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a ubiquitously expressed serine/threonine kinase that plays a critical, yet paradoxical, role in cancer biology.[1][2] Initially identified as a key component of the innate immune response to viral infections, PKR is activated by double-stranded RNA (dsRNA), leading to the inhibition of protein synthesis and induction of apoptosis.[3][4] This function positions PKR as a putative tumor suppressor. However, emerging evidence reveals a contradictory role, where PKR can also promote cancer cell survival and proliferation through alternative signaling pathways, such as the activation of NF-κB.[5][6] This guide provides an in-depth technical overview of the multifaceted functions of PKR in cancer cell proliferation, its core signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
The Dichotomous Function of PKR in Oncology
PKR's role in cancer is highly context-dependent, varying by cancer type, cellular stress conditions, and the status of other signaling pathways like p53.[1][7][8] It can act as both a "Jekyll and Hyde" molecule, mediating both tumor-suppressive and tumor-promoting functions.[1]
PKR as a Tumor Suppressor
The primary tumor-suppressive function of PKR stems from its ability to control cell growth and induce apoptosis.[2] Overexpression of PKR has been shown to suppress cell growth in various cell types.[1] In cancers of the head and neck, thyroid, and colon, increased PKR expression is often correlated with more differentiated tumors and reduced proliferative activity.[3]
The main mechanism involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3][5] This event stalls the GDP-GTP exchange required for the formation of the translation initiation complex, leading to a global inhibition of protein synthesis.[2][7] This translational arrest can induce cell cycle arrest or trigger apoptosis, effectively halting proliferation.[7] Furthermore, PKR-induced apoptosis can involve the FADD/caspase-8 pathway and caspase-9 activation, linked to mitochondrial cytochrome c release.[2]
PKR as a Tumor Promoter
Conversely, PKR is overexpressed and associated with malignancy in several cancers, including melanoma, colon, breast, and liver cancer.[2][6] In these contexts, PKR can enhance cancer cell growth and survival.[1] This pro-tumorigenic activity is often mediated through signaling pathways that are distinct from eIF2α phosphorylation.
A key pro-survival pathway activated by PKR is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3][5] PKR can activate the IκB kinase (IKK) complex, leading to the degradation of the NF-κB inhibitor, IκB, and subsequent translocation of NF-κB to the nucleus.[3][7][9] This results in the transcription of anti-apoptotic and pro-proliferative genes.[3] Additionally, PKR can promote cell growth by mediating pathways involving mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) proteins.[1][2]
Core Signaling Pathways
The Canonical PKR-eIF2α Axis (Tumor Suppression)
Activation of PKR by stimuli such as viral dsRNA, inflammatory cytokines (TNF-α, IL-1), or genotoxic stress induces its dimerization and autophosphorylation.[2][3] The activated PKR then phosphorylates eIF2α, leading to translational arrest and subsequent apoptosis. This pathway is considered a primary defense against uncontrolled cell growth.[10]
The PKR-NF-κB Axis (Tumor Promotion)
PKR's activation of NF-κB can occur through both kinase-dependent and kinase-independent mechanisms.[7][9] Reports indicate that PKR can directly phosphorylate IκB or interact with the IKK complex to promote its activation.[7][9] Activated NF-κB then drives the expression of genes that inhibit apoptosis and promote cell proliferation and inflammation, contributing to neoplastic progression.[3][11]
Quantitative Data on PKR's Role in Cancer
The functional impact of PKR modulation varies significantly across different cancer cell lines. While specific quantitative values are highly dependent on experimental conditions, the following table summarizes the general outcomes observed in key studies.
| Cancer Type | Cell Line | PKR Modulation | Effect on Proliferation/Viability | Effect on Apoptosis | Key Downstream Effect | Reference |
| Lung Cancer | A549, PC-3 | siRNA Knockdown | Decreased | Increased | ER Stress Induction (p-JNK, p-cJun) | [3][12] |
| Lung Cancer | NSCLC Tumors | Low PKR Expression | - | - | Correlated with shorter patient survival | [10][13] |
| Breast Cancer | HCC1143 (TNBC) | PKR Inhibition (C16) | Increased (rescued from Doxorubicin) | Decreased (rescued from Doxorubicin) | Reduced p-eIF2α and p-CHK1 | [14][15] |
| Colon Cancer | HCT116 | PKR Knockdown | Increased | Decreased (resistance to drugs) | Part of p53-mediated suppression | [8] |
| Liver Cancer | HCC | Overexpression | Increased | - | Mediated by MAPK/STAT pathways | [1] |
| Glioblastoma | - | Selective Activation | Decreased | Increased | - | [7][16] |
Experimental Protocols
Accurate investigation of PKR's function requires robust and specific methodologies. Below are foundational protocols for key experiments.
In Vitro PKR Kinase Assay
This assay measures the catalytic activity of purified PKR by quantifying the phosphorylation of a substrate, typically eIF2α.
Methodology:
-
Enzyme Preparation: Use recombinant human PKR. If bacterially expressed, dephosphorylate the enzyme using λ-phosphatase to obtain a non-phosphorylated, inactive form.[17]
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
Activation (Optional): To test activators, pre-incubate PKR with a dsRNA analog like Poly(I:C) for 15-30 minutes at 30°C.[17]
-
Kinase Reaction:
-
In a microfuge tube or 96-well plate, combine the reaction buffer, purified PKR, and the substrate (recombinant eIF2α).
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for detection by phospho-specific antibodies).
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography or Western blotting with a phospho-eIF2α (Ser51) specific antibody.[17][18]
-
Alternatively, use non-radioactive methods like ADP-Glo™ or Transcreener® assays which measure ADP production as an indicator of kinase activity.[19][20]
-
Western Blot for Phosphorylated PKR and eIF2α
This protocol is essential for determining the activation state of the PKR pathway within cells.
Methodology:
-
Cell Lysis:
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix 20-40 µg of protein lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate protein lysates on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a buffer containing 5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST). Milk is sometimes avoided as it contains phosphoproteins that can increase background.[23][24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in the blocking buffer. Use antibodies specific for:
-
Phospho-PKR (Threonine 446)
-
Total PKR
-
Phospho-eIF2α (Serine 51)[24]
-
Total eIF2α
-
A loading control (e.g., β-actin, GAPDH)
-
-
Washing: Wash the membrane 3-4 times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Cell Proliferation/Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with compounds of interest (e.g., PKR inhibitors, chemotherapeutics) or perform genetic modifications (e.g., siRNA transfection). Include appropriate controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.[25]
Therapeutic Implications and Future Directions
The dual nature of PKR makes it a challenging but potentially rewarding therapeutic target.
-
PKR Activators: In tumors where PKR's suppressor functions are dominant or silenced, therapeutic activation of PKR could be a powerful anti-cancer strategy. For instance, designing dsRNA molecules that selectively target and activate PKR in cancer cells could induce apoptosis.[7][16]
-
PKR Inhibitors: In cancers where PKR promotes survival and proliferation (e.g., through NF-κB), specific PKR inhibitors could re-sensitize cancer cells to conventional chemotherapy or induce cell death directly.[3][12] Several small-molecule inhibitors of PKR are under investigation.
Future research must focus on elucidating the precise molecular switches that determine whether PKR activation leads to cell death or survival in a given cancer type. Identifying biomarkers that predict a tumor's response to PKR modulation will be critical for the clinical translation of PKR-targeted therapies. Understanding the complex interplay between PKR and other signaling networks, such as the p53 and unfolded protein response (UPR) pathways, will further refine its therapeutic potential.[8]
References
- 1. Roles of protein kinase R in cancer: Potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and therapeutic potential of protein kinase PKR in cancer and metabolism | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Inhibition of RNA-dependent protein kinase (PKR) leads to cancer cell death and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of protein kinase R in cancer: Potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of PKR activation: from neurodegeneration to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. PKR Stimulates NF-κB Irrespective of Its Kinase Function by Interacting with the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PKR/eIF2α Signaling Pathway in Prognosis of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Prognostic significance of RNA-dependent protein kinase (PKR) on non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKR-Mediated Phosphorylation of eIF2a and CHK1 Is Associated with Doxorubicin-Mediated Apoptosis in HCC1143 Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A cellular screening assay to test the ability of PKR to induce cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. eIF2α phosphorylation [bio-protocol.org]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Phospho-eIF2 alpha (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro PKR Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The double-stranded RNA (dsRNA)-activated protein kinase (PKR), also known as EIF2AK2, is a crucial component of the innate immune system.[1][2][3] It acts as a cellular sensor for viral infections by recognizing dsRNA, a common molecular pattern associated with viral replication.[2] Upon activation, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[1][4] This phosphorylation event inhibits global protein synthesis, thereby impeding viral propagation.[5][6] Beyond its antiviral role, PKR is implicated in various cellular processes, including stress responses, inflammation, cell growth, and apoptosis, making it a significant target for drug development in various pathological conditions.[2][7][8]
This document provides a detailed protocol for an in vitro assay to screen and characterize activators of PKR, such as the small molecule "PKR activator 5". While specific data for "this compound" is limited, with a reported AC50 of 28 nM, this protocol outlines a robust methodology adaptable for various small molecule activators.[9]
PKR Signaling Pathway
PKR activation initiates a signaling cascade that impacts multiple cellular functions. The core pathway involves its activation by dsRNA or other activators, leading to its autophosphorylation. Activated PKR then phosphorylates eIF2α, which in turn leads to the inhibition of protein synthesis. Additionally, PKR can modulate other signaling pathways, including the NF-κB and p38 MAPK pathways, to induce inflammatory responses and apoptosis.[2][7][8]
Caption: PKR Signaling Pathway.
Experimental Protocols
This section details the key experiments for an in vitro PKR activation assay.
Recombinant Human PKR Expression and Purification
A reliable source of purified, inactive PKR is essential for this assay. Human PKR can be expressed in E. coli and purified.[1]
Protocol:
-
Expression:
-
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) (1 mg/ml) and incubate on ice for 30 minutes.[1]
-
Sonicate the lysate on ice to ensure complete cell lysis.[1]
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.[1]
-
Wash the column extensively with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[1]
-
Elute the PKR protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[1]
-
Perform dialysis overnight at 4°C against a storage buffer (10 mM Tris-HCl pH 7.6, 50 mM KCl, 2 mM MgCl2, 10% glycerol).[1]
-
Determine the protein concentration using a suitable method (e.g., Qubit Protein Assay) and assess purity by SDS-PAGE.[1]
-
-
Dephosphorylation of PKR:
-
Recombinant PKR expressed in E. coli is often partially phosphorylated and needs to be dephosphorylated to obtain a basal inactive state.[1]
-
Incubate the purified PKR with λ-phosphatase in a phosphatase reaction buffer for 1 hour at 30°C.[1]
-
Inhibit the phosphatase activity by adding sodium orthovanadate.[1]
-
In Vitro PKR Kinase Assay
This assay measures the activation of PKR by monitoring its autophosphorylation or the phosphorylation of a substrate.
Workflow:
Caption: In Vitro PKR Kinase Assay Workflow.
Detailed Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing dephosphorylated PKR (0.1-0.2 µg) in PKR activation buffer (20 mM HEPES pH 7.5, 100 mM KCl, 4 mM MgCl2).[1]
-
Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., Poly I:C, a synthetic dsRNA analog) and a negative control (vehicle).[1][10]
-
-
Kinase Reaction:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 1x LDS loading buffer with 5% β-mercaptoethanol.[1]
-
Separate the proteins by SDS-PAGE using a 4-12% Bis-Tris gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 1% BSA in PBST.[1]
-
Probe the membrane with a primary antibody specific for phosphorylated PKR (e.g., anti-p-PKR (Thr446)). Also, probe for total PKR as a loading control.
-
Incubate with a suitable secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
Data Presentation
Quantitative data from the in vitro kinase assay should be summarized in tables for clear comparison of the potency of different activators.
Table 1: In Vitro Activation of PKR by Various Compounds
| Compound | Concentration Range | EC50 (nM) | Max Activation (% of Control) |
| This compound | 0.1 nM - 10 µM | To be determined | To be determined |
| Poly I:C | 1 ng/mL - 1000 ng/mL | To be determined | 100% |
| Compound X | 0.1 nM - 10 µM | To be determined | To be determined |
| Compound Y | 0.1 nM - 10 µM | To be determined | To be determined |
Table 2: Reagents and Buffers
| Reagent/Buffer | Composition |
| E. coli Lysis Buffer | 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0[1] |
| Protein Purification Wash Buffer | 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0[1] |
| Protein Purification Elution Buffer | 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0[1] |
| Protein Storage Buffer | 10 mM Tris-HCl pH 7.6, 50 mM KCl, 2 mM MgCl2, 10% glycerol[1] |
| Phosphatase Reaction Buffer | 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 2 mM MgCl2[1] |
| PKR Activation Buffer | 20 mM HEPES pH 7.5, 100 mM KCl, 4 mM MgCl2, 1 mM ATP[1] |
Alternative Assay Formats
For high-throughput screening (HTS) of PKR activators, alternative assay formats that do not rely on gel electrophoresis are available. The Transcreener® ADP² Assay, for example, measures the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[12][13] This homogenous, fluorescence-based assay is well-suited for HTS applications.[12][13]
Conclusion
The provided protocols offer a comprehensive guide for the in vitro characterization of PKR activators. By following these methodologies, researchers can effectively screen and determine the potency of novel compounds like "this compound," contributing to the development of new therapeutics targeting the PKR signaling pathway. The adaptability of these protocols allows for their application in both basic research and high-throughput drug discovery settings.
References
- 1. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of RNA-induced PKR Activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activation of the interferon-induced, double-stranded RNA-dependent protein kinase PKR by RNA from the 3' untranslated regions of human alpha-tropomyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorbyt.com [biorbyt.com]
- 10. scbt.com [scbt.com]
- 11. BIOCHEMICAL ANALYSIS OF PKR ACTIVATION BY PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of PKR Activators in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
A Note on PKR Nomenclature
It is crucial to distinguish between two enzymes commonly referred to as PKR:
-
dsRNA-dependent Protein Kinase (PKR) : Officially known as EIF2AK2, this is a serine/threonine kinase central to the innate immune response and the integrated stress response. It is activated by double-stranded RNA (dsRNA) and other stressors, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and can induce apoptosis.[1][2] This document focuses exclusively on activators of this kinase.
-
Pyruvate (B1213749) Kinase R (PKR) : This refers to the pyruvate kinase enzyme found in red blood cells (RBCs). Activators of this enzyme are being investigated for metabolic disorders like sickle cell disease. The compound "PKR activator 5" is identified in vendor databases as an activator of pyruvate kinase R, not the dsRNA-dependent protein kinase.
These application notes are intended for researchers studying the dsRNA-dependent protein kinase signaling pathway in cell culture.
Introduction to dsRNA-Dependent Protein Kinase (PKR) Activation
The dsRNA-dependent protein kinase (PKR) is a vital component of the cellular defense mechanism against viral infections and various stress signals.[2] Synthesized in an inactive state, PKR is activated upon binding to dsRNA, a common molecular pattern associated with viral replication.[3] Activation involves dimerization and autophosphorylation, which then enables the kinase to phosphorylate its primary substrate, eIF2α.[1][3] Phosphorylation of eIF2α leads to a global inhibition of translation, preventing viral protein synthesis and inducing apoptosis in infected cells.[2][4] Studying this pathway is essential for understanding innate immunity, cancer biology, and neurodegenerative diseases.
Common Activators for Cell Culture Experiments
Two main types of activators are commonly used to study PKR signaling in a controlled laboratory setting:
-
Polyinosinic:polycytidylic acid (Poly(I:C)) : A synthetic analog of dsRNA that strongly mimics viral infection and is a potent activator of PKR.[5][6] It is widely used to induce the innate immune response in various cell types.
-
BEPP Monohydrochloride : A small molecule activator that can induce PKR-dependent apoptosis.[7][8][9] It serves as a useful tool for studying the downstream consequences of PKR activation without introducing a nucleic acid into the cells.
Data Presentation: Quantitative Effects of PKR Activators
The following table summarizes quantitative data from studies utilizing PKR activators in different cell lines.
| Activator | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Poly(I:C) | Human Fibrosarcoma (2fTGH) | 100 µg/mL | Not Specified | Comparable activation of PKR (p-Thr446) to E. coli RNA. | [5] |
| Poly(I:C) | Mouse Embryonic Fibroblasts (MEF PERK -/-) | Not Specified | 3 and 6 hours | Induced PKR activation and subsequent increase in BACE1 expression. | [10] |
| BEPP | Mouse Embryonic Fibroblasts (MEF/PKR(+/+)) | ~1 µM | Not Specified | IC50 for cytotoxic effect. | [9] |
| BEPP | Mouse Embryonic Fibroblasts (MEF/PKR(-/-)) | ~10 µM | Not Specified | IC50 for cytotoxic effect, demonstrating PKR-dependence. | [9] |
| BEPP | Human Lung Cancer Cells (overexpressing PKR) | Not Specified | Not Specified | Effectively inhibited cell growth compared to other cancer cell lines. | [8][9] |
Mandatory Visualizations
PKR Signaling Pathway
Caption: The PKR signaling pathway from activation to downstream cellular effects.
Experimental Workflow for PKR Activation
References
- 1. Potential role of PKR in double-stranded RNA-induced macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]
- 5. JAK kinases are required for the bacterial RNA and poly I:C induced tyrosine phosphorylation of PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Double-stranded RNA-dependent Protein Kinase PKR by Small Ubiquitin-like Modifier (SUMO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Double-stranded RNA-dependent protein kinase-dependent apoptosis induction by a novel small compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-Stranded RNA-Dependent Protein Kinase-Dependent Apoptosis Induction by a Novel Small Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing a Stock Solution of PKR Activator 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of PKR activator 5 (also known as Compound 18), a potent activator of pyruvate (B1213749) kinase R (PKR) with an AC50 of 28 nM[1][2][3]. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information and Specifications
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for experimental design.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Product Name | This compound (Compound 18) | [1][2] |
| CAS Number | 2761226-35-9 | [1][2] |
| AC50 (for PKR) | 28 nM | [1][2][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4][5][6][7] |
| Storage of Solid | Room temperature (may vary) | [1][4] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | [4][6] |
Mechanism of Action and Signaling Pathway
Protein Kinase R (PKR) is a serine/threonine kinase that plays a pivotal role in cellular responses to viral infections and other stress signals[8][9]. Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to an inhibition of protein synthesis[8]. PKR activators can mimic this response, making them valuable tools for studying cellular stress pathways and for potential therapeutic applications in diseases like cancer and viral infections[7][10]. The activation of PKR can also influence other signaling cascades, including the NF-κB pathway[5][9].
In the context of red blood cells, PKR activators have been investigated for the treatment of sickle cell disease[11][12][13][14]. By activating PKR, these compounds can increase the production of adenosine (B11128) triphosphate (ATP) and decrease levels of 2,3-diphosphoglycerate (2,3-DPG)[11][12][13]. This leads to increased oxygen affinity of hemoglobin, which can reduce red blood cell sickling and hemolysis[11][12][15][16].
Caption: Simplified signaling pathway of PKR activation.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.
Caption: Workflow for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of the specific batch of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For instance, if you weighed out an amount of this compound equivalent to 10 µmol, you would add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If the compound does not dissolve readily, gentle warming (up to 60°C) or brief sonication in an ultrasonic bath may be used to aid dissolution[6].
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryovials. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[4][6].
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution to the desired final concentration in your experimental medium. It is important to mix thoroughly after each dilution step.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted working solutions for extended periods.
Safety Precautions
-
This compound is for research use only and is not intended for human or veterinary use[1][4].
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can ensure the accurate and effective use of this compound in their experiments, leading to reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Dual activators of Protein Kinase R (PKR) and Protein Kinase R Like Kinase (PERK) Identify Common and Divergent Catalytic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. US20200129485A1 - Treating sickle cell disease with a pyruvate kinase r activating compound - Google Patents [patents.google.com]
- 15. FT-4202, an oral PKR activator, has potent antisickling effects and improves RBC survival and Hb levels in SCA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
Determining the Optimal Concentration of PKR Activator 5 for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal experimental concentration of PKR Activator 5, a novel small molecule activator of Pyruvate (B1213749) Kinase R (PKR). It is critical to note that the target of this compound is Pyruvate Kinase R , the red blood cell specific isoform of pyruvate kinase, and not Protein Kinase R, for which "PKR" is also a common acronym. This distinction is vital for correct assay design and interpretation of results. This compound, also identified as Compound 18, has a reported 50% activation concentration (AC50) of 28 nM in biochemical assays[1]. The following protocols provide a framework for researchers to empirically determine the optimal concentration of this activator for both in vitro enzymatic assays and cell-based experiments.
Background: Pyruvate Kinase R Activation
Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The R isoform (PKR) is exclusively expressed in red blood cells. Activation of PKR can enhance erythrocyte energy metabolism, leading to increased ATP production and a decrease in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). This modulation of red blood cell metabolism has potential therapeutic applications in hematological disorders such as sickle cell disease and thalassemia. Therefore, determining the precise concentration of an activator like this compound is crucial for achieving the desired biological effect without inducing off-target effects or cytotoxicity.
The following diagram illustrates the central role of Pyruvate Kinase R in the glycolytic pathway.
Caption: Glycolytic pathway highlighting Pyruvate Kinase R (PKR).
Experimental Protocols
The optimal concentration of this compound should be determined through a dose-response analysis, first in a biochemical assay to confirm its direct effect on the enzyme, and subsequently in a cell-based assay to assess its activity in a biological context.
Protocol 1: In Vitro Enzymatic Assay for AC50 Determination
This protocol describes a coupled-enzyme assay to measure PKR activity by quantifying pyruvate production through the activity of lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human Pyruvate Kinase R (PKR)
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
β-NADH
-
Fructose-1,6-bisphosphate (FBP) - as a positive control activator
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in DMSO to create a range of stock concentrations for the dose-response curve (e.g., from 10 mM to 100 pM).
-
Prepare a reaction mixture containing PEP, ADP, NADH, and LDH in the assay buffer. The final concentrations in the well should be optimized, but typical ranges are: 0.5-2 mM PEP, 0.5-2 mM ADP, 0.2-0.5 mM NADH, and 5-10 units/mL LDH.
-
-
Assay Protocol:
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 98 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 100 µL of PKR enzyme solution in assay buffer to each well. The final enzyme concentration should be in the linear range of the assay.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the activator by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the rate of the vehicle control (DMSO) as 0% activation and the rate of a saturating concentration of a known activator (like FBP) or the maximum observed activation as 100%.
-
Plot the normalized reaction rate against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the AC50 value.
-
Protocol 2: Cell-Based Assay for Determining Optimal Concentration
This protocol outlines a method to measure the effect of this compound on ATP levels in a human red blood cell line (e.g., TF-1) or primary erythrocytes.
Materials:
-
This compound
-
Human erythrocyte precursor cell line (e.g., TF-1) or isolated primary human red blood cells
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Phosphate-buffered saline (PBS)
-
ATP quantification kit (e.g., luciferin/luciferase-based assay)
-
96-well, opaque-walled microplates for luminescence readings
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Culture TF-1 cells to a density of approximately 0.5 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the cell culture medium. A suggested starting range is from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Seed the cells in a 96-well plate at a density of 50,000 cells per well in 100 µL of medium.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Following incubation, lyse the cells according to the protocol of the chosen ATP quantification kit.
-
Add the ATP detection reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated cells to the vehicle control.
-
Plot the fold-change in ATP levels against the logarithm of the activator concentration.
-
Determine the EC50 (half-maximal effective concentration) from the resulting dose-response curve. The optimal concentration for subsequent experiments would typically be in the range of the EC50 to 10x EC50, ensuring a robust biological response.
-
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured format.
| Parameter | In Vitro Enzymatic Assay | Cell-Based Assay (ATP Levels) |
| Activator | This compound | This compound |
| Concentration Range Tested | 0.1 nM - 10 µM | 1 nM - 100 µM |
| Vehicle Control | DMSO | DMSO |
| Positive Control | FBP (e.g., 100 µM) | Not Applicable |
| Measured Output | Rate of NADH depletion | Luminescence (RLU) |
| Calculated Value | AC50 | EC50 |
| Reported/Expected AC50 | 28 nM[1] | To be determined |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for determining the optimal concentration of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Conclusion
The determination of an optimal concentration for a novel enzyme activator like this compound is a critical first step in experimental design. The protocols outlined here provide a robust framework for establishing the potency of this compound in both biochemical and cellular systems. By carefully performing dose-response experiments and analyzing the resulting data, researchers can select a concentration that elicits a significant and reproducible biological effect, thereby ensuring the validity and reliability of their experimental findings. It is recommended to perform these optimization experiments for each new cell line or experimental system.
References
Application Notes and Protocols for PKR Activator 5 in Red Blood Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyruvate (B1213749) Kinase Activator 5 (PKR-A5) and other potent PKR activators in red blood cell (RBC) research. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments.
Introduction to PKR Activation in Red Blood Cells
Erythrocyte pyruvate kinase (PKR) is a critical enzyme in the glycolytic pathway, the sole source of ATP production in mature red blood cells.[1][2][3] Deficiencies in PKR activity, as seen in Pyruvate Kinase Deficiency (PKD), lead to decreased ATP levels and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[4][5][6] This metabolic imbalance compromises RBC health, leading to chronic hemolytic anemia.[5][7] Small molecule activators of PKR, such as Mitapivat (AG-348), Etavopivat (FT-4202), and Tebapivat (AG-946), have emerged as a promising therapeutic strategy. These compounds allosterically activate both wild-type and mutant PKR, enhancing glycolytic flux.[2][4][7] This leads to increased ATP production and decreased 2,3-DPG levels, thereby improving RBC metabolism, function, and survival.[5][6][8][9]
The primary therapeutic effects of PKR activation in red blood cells are:
-
Increased ATP Levels: Enhances RBC membrane integrity, deformability, and hydration by powering essential ion pumps.[8][9][10]
-
Decreased 2,3-DPG Levels: Increases hemoglobin's affinity for oxygen, which can reduce sickling in Sickle Cell Disease (SCD).[5][8][11]
These activators are being investigated for the treatment of PKD, SCD, and Thalassemia.[5][12][13]
Data Presentation
The following tables summarize the quantitative effects of PKR activators on red blood cell parameters from various studies.
Table 1: Effect of Mitapivat (AG-348) on Red Blood Cell Metabolism and Function
| Parameter | Cell Type | Treatment Condition | Fold/Percent Change | Reference |
| PKR Activity | PK-deficient RBCs | Ex vivo, 24 hours | 1.8-fold increase (mean) | [7] |
| PK-deficient RBCs | Ex vivo | Up to 3.4-fold increase | [14] | |
| Sickle Cell Disease RBCs | Ex vivo | 129% increase (mean) | [14] | |
| ATP Levels | PK-deficient RBCs | Ex vivo, 24 hours | 1.5-fold increase (mean) | [7] |
| PK-deficient RBCs | Ex vivo | Up to 2.4-fold increase | [14] | |
| Healthy Volunteer RBCs | Multiple ascending dose, Day 14 | 60% maximum increase | [14] | |
| Thalassemia Mouse Model (Hbbth3/+) | 21 days, 50 mg/kg twice daily | Increase observed | [13] | |
| 2,3-DPG Levels | Healthy Volunteer RBCs | Single dose | Decrease observed | [14] |
| Healthy Volunteer RBCs | Multiple ascending dose, Day 14 | 47% maximum decrease | [14] | |
| Sickle Cell Disease RBCs | Ex vivo | 17% decrease | [14] | |
| Hemoglobin (Hb) | PK Deficiency Patients (ACTIVATE study) | Clinical Trial | 1.62 g/dL increase (average) | [14] |
| Thalassemia Mouse Model (Hbbth3/+) | 21 days, 50 mg/kg twice daily | Improvement observed | [13] | |
| RBC Survival | Thalassemia Mouse Model (Hbbth3/+) | 21 days | 14 days vs 9.6 days (untreated) | [13] |
| Point of Sickling (PoS) | Sickle Cell Disease RBCs | Ex vivo | 9% decrease | [14] |
| p50 | Sickle Cell Disease RBCs | Ex vivo | 5% decrease | [14] |
Table 2: Effect of Etavopivat (FT-4202) on Red Blood Cell Metabolism and Function
| Parameter | Cell Type/Model | Treatment Condition | Fold/Percent Change | Reference |
| ATP Levels | Non-human Primates | 5 consecutive daily doses | 38% increase from baseline | [8] |
| Sickle Cell Disease Patients | 12 weeks, 400 mg once daily | Sustained increase | [4][15] | |
| 2,3-DPG Levels | Non-human Primates & Healthy Humans | Single dose | Decrease observed | [8] |
| Sickle Cell Disease Patients | 12 weeks, 400 mg once daily | Sustained decrease | [4][15] | |
| Hemoglobin (Hb) | Sickle Cell Disease Patients | Up to 12 weeks | >1 g/dL increase in 73.3% of patients | [4] |
| Sickle Cell Disease Patients | 12 weeks, 400 mg once daily | 1.6 g/dL mean maximal increase | [4] | |
| RBC Deformability & Hydration | Sickle Cell Disease Patients | 12 weeks, 400 mg once daily | Improvement observed | [15] |
Signaling Pathways and Experimental Workflows
Caption: Glycolytic pathway in red blood cells and the role of PKR activators.
Caption: General experimental workflow for ex vivo studies of PKR activators on RBCs.
Experimental Protocols
Ex Vivo Incubation of Red Blood Cells with this compound
This protocol describes the general procedure for treating isolated red blood cells with a PKR activator ex vivo.
Materials:
-
Whole blood collected in EDTA tubes.
-
Phosphate Buffered Saline (PBS).
-
Incubation Buffer (e.g., 10 mM PBS, 1.2 mM adenine, 30 mM D-mannitol, 1% D-(+)-glucose, pH 7.4).[10]
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cellulose (B213188) column for leukocyte filtration.
-
Incubator with tumbling/rocking capabilities.
Procedure:
-
RBC Isolation: a. Separate RBCs from whole blood by passing it through a cellulose column to remove white blood cells and platelets.[10] b. Wash the isolated RBCs twice with PBS by centrifugation (e.g., 350 x g for 5 minutes) and aspiration of the supernatant.
-
Cell Suspension Preparation: a. Resuspend the washed RBCs in the incubation buffer to a final concentration of approximately 0.08 x 10¹²/L to 0.1 x 10¹²/L.[10]
-
Incubation: a. Aliquot the RBC suspension into treatment groups (e.g., vehicle control, different concentrations of PKR-A5). b. Add the PKR activator or vehicle to the respective tubes. The final DMSO concentration should typically be low (e.g., 0.1%).[10] c. Incubate the samples at 37°C for a specified duration (e.g., 16 hours) with continuous gentle mixing (tumbling or rocking).[10]
-
Post-Incubation Processing: a. After incubation, the cell suspension can be used directly for some assays (e.g., PK activity).[10] b. For other assays, concentrate the RBCs by centrifugation (e.g., 350 x g for 5 minutes) and removal of the supernatant. The cell pellet can then be used for downstream analysis.[10]
Measurement of ATP and 2,3-DPG Levels
ATP and 2,3-DPG levels are key indicators of PKR activation. These metabolites can be measured using various methods, including commercially available kits and LC-MS/MS.
A. Enzymatic Assay for 2,3-DPG (General Principle): This method relies on the enzymatic conversion of 2,3-DPG and subsequent measurement of a product, often NADH, via spectrophotometry.
Materials:
-
Treated RBCs.
-
Perchloric acid for deproteinization.
-
Commercial 2,3-DPG assay kit (containing necessary enzymes and buffers).
-
Spectrophotometer.
Procedure Outline:
-
Sample Preparation: Immediately after incubation, deproteinize the RBCs with perchloric acid to stabilize the 2,3-DPG.[16]
-
Enzymatic Reaction: Follow the kit manufacturer's instructions. This typically involves incubating the deproteinized sample with a reaction mixture containing phosphoglycerate mutase and other enzymes.
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 340 nm for NADH) using a spectrophotometer.
-
Quantification: Calculate the 2,3-DPG concentration based on a standard curve.
B. Luminescence-Based ATP Assay (General Principle): This is a common method that utilizes the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.
Materials:
-
Treated RBCs.
-
Commercial ATP assay kit (e.g., CellTiter-Glo®).
-
Luminometer.
-
Opaque-walled microplates.
Procedure Outline:
-
Sample Lysis: Lyse the RBCs to release intracellular ATP using the lysis reagent provided in the kit.
-
Luciferin-Luciferase Reaction: Add the enzyme/substrate mixture to the lysed samples.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Quantification: Determine the ATP concentration from a standard curve prepared with a known concentration of ATP.
Red Blood Cell Deformability by Ektacytometry
Ektacytometry measures the ability of RBCs to elongate under shear stress, providing insights into their flexibility.
Materials:
-
Treated RBCs.
-
Ektacytometer (e.g., LORRCA).
-
Polyvinylpyrrolidone (PVP) solution.
Procedure:
-
Sample Preparation: Suspend a small volume of treated RBCs in an iso-osmolar PVP solution.
-
Ektacytometry Measurement: a. Introduce the RBC suspension into the ektacytometer. b. The instrument subjects the cells to a defined shear stress, and a laser diffraction pattern is generated. c. The elongation index (EI) is calculated from the geometry of the diffraction pattern.
-
Data Analysis: a. EImax: The maximal elongation index, representing the maximum deformability of the RBC population. b. Osmotic Gradient Ektacytometry: The instrument can also measure EI across a range of osmotic pressures, providing information on cell surface area to volume ratio, hydration status (Ohyper), and osmotic fragility (Omin).[8][17]
Analysis of Red Blood Cell Senescence Markers by Flow Cytometry
Flow cytometry can be used to quantify markers of RBC aging and damage, such as phosphatidylserine (B164497) (PS) externalization and changes in surface protein expression.
Materials:
-
Treated RBCs.
-
Annexin V-fluorochrome conjugate (for PS detection).
-
Fluorochrome-conjugated antibodies against specific surface markers (e.g., CD47).
-
Binding buffer (for Annexin V).
-
Flow cytometer.
Procedure:
-
Cell Staining: a. Wash the treated RBCs with an appropriate buffer (e.g., PBS or Annexin V binding buffer). b. Resuspend the cells in binding buffer. c. Add Annexin V conjugate and/or specific antibodies to the cell suspension. d. Incubate as recommended by the reagent manufacturer (typically in the dark at room temperature).
-
Flow Cytometry Analysis: a. Wash the stained cells to remove unbound reagents. b. Resuspend the cells in buffer for analysis. c. Acquire data on a flow cytometer, measuring the fluorescence intensity for each marker.
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells indicates increased PS externalization, a marker of apoptosis and senescence. Changes in the expression levels of surface proteins like CD47 can also be indicative of RBC aging.[2]
References
- 1. Importance of methodological standardization for the ektacytometric measures of red blood cell deformability in sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrocyte Senescent Markers by Flow Cytometry [scirp.org]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New-Generation Ektacytometry Study of Red Blood Cells in Different Hemoglobinopathies and Thalassemia [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ex vivo activation of pyruvate kinase improves red blood cell metabolism and hydration in hereditary spherocytosis | Blood Red Cells & Iron | American Society of Hematology [ashpublications.org]
- 11. thalassaemia.org.cy [thalassaemia.org.cy]
- 12. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-03: ETAVOPIVAT TREATMENT FOR UP TO 12 WEEKS IN PATIENTS WITH SICKLE CELL DISEASE IS WELL TOLERATED AND IMPROVES RED BLOOD CELL HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3-DPG Blood Assay Protocol | PDF [scribd.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-eIF2α Following Treatment with a PKR Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) is a critical event in the cellular stress response. One of the key kinases responsible for this phosphorylation is the double-stranded RNA-activated protein kinase (PKR). Activation of PKR leads to a signaling cascade that culminates in the phosphorylation of eIF2α at Serine 51, resulting in a global inhibition of protein synthesis. This pathway is implicated in various cellular processes, including antiviral defense, inflammation, and apoptosis. Small molecule activators of PKR, such as PKR activator 5, are valuable tools for studying the downstream effects of PKR activation. This document provides a detailed protocol for the treatment of cells with a PKR activator and the subsequent analysis of eIF2α phosphorylation using Western blotting.
Signaling Pathway of PKR-mediated eIF2α Phosphorylation
This compound is a potent activator of PKR, initiating a signaling cascade that leads to the phosphorylation of eIF2α.[1] Upon activation, PKR autophosphorylates and then catalyzes the transfer of a phosphate (B84403) group to the alpha subunit of eIF2. This phosphorylation event converts eIF2 from an active GTP-bound state to an inactive GDP-bound state, stalling the initiation of translation.
Caption: PKR signaling pathway leading to eIF2α phosphorylation.
Experimental Protocols
This section details the necessary protocols for cell treatment, protein extraction, and Western blot analysis of phosphorylated eIF2α (p-eIF2α).
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired amount of time at 37°C and 5% CO2.
Cell Lysis and Protein Quantification
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors (freshly added)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-150 µL for a well of a 6-well plate).
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new clean, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blot Protocol for p-eIF2α
Materials:
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
SDS-PAGE running buffer
-
Protein loading buffer (e.g., 4x Laemmli buffer)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T). Note: Do not use milk as a blocking agent for phosphoproteins as it contains casein, a phosphoprotein, which can lead to high background.[2]
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51) antibody
-
Rabbit anti-total-eIF2α antibody
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with protein loading buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane in 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eIF2α (e.g., at a 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., at a 1:2000 to 1:5000 dilution in 5% BSA/TBS-T) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T at room temperature.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing for Total eIF2α: To normalize the p-eIF2α signal, the membrane can be stripped of the bound antibodies and re-probed for total eIF2α. Incubate the membrane in a stripping buffer, wash, block, and then incubate with the primary antibody for total eIF2α. Follow the same subsequent steps as for the p-eIF2α detection. It is also recommended to probe for a loading control like β-actin or GAPDH on a separate gel or after a second round of stripping.
Data Presentation
The following tables provide a template for presenting quantitative data from the Western blot analysis. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The p-eIF2α signal should be normalized to the total eIF2α signal for each sample.
Table 1: Dose-Response of this compound on eIF2α Phosphorylation
| Treatment Concentration (nM) | Normalized p-eIF2α / Total eIF2α Ratio (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | 1.00 | ± 0.12 |
| 10 | 2.53 | ± 0.21 |
| 50 | 5.89 | ± 0.45 |
| 100 | 8.21 | ± 0.67 |
| 500 | 8.55 | ± 0.71 |
Table 2: Time-Course of eIF2α Phosphorylation by this compound (100 nM)
| Treatment Time | Normalized p-eIF2α / Total eIF2α Ratio (Fold Change vs. 0 hr) | Standard Deviation |
| 0 hr | 1.00 | ± 0.09 |
| 30 min | 3.15 | ± 0.28 |
| 1 hr | 7.98 | ± 0.59 |
| 2 hr | 8.32 | ± 0.62 |
| 4 hr | 6.45 | ± 0.51 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Western Blot workflow for p-eIF2α detection.
References
Measuring Protein Kinase R (PKR) Activity: Application Notes and Protocols for Kinase Assay Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a crucial enzyme in the cellular stress response pathway.[1] As a serine/threonine kinase, PKR is a key component of the innate immune system, activated by double-stranded RNA (dsRNA), a common hallmark of viral replication.[2] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to an attenuation of global protein synthesis, thereby inhibiting viral proliferation.[3]
Beyond its antiviral role, dysregulation of PKR activity has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[2][4] This central role in cellular signaling and disease makes PKR a significant target for therapeutic intervention.[4][5] The development of small molecule inhibitors targeting PKR is an active area of drug discovery.[4][5][6]
These application notes provide a detailed protocol for measuring PKR activity using a generic kinase assay kit, a fundamental tool for screening potential PKR inhibitors and elucidating its role in complex signaling cascades.
Principle of the Kinase Assay
The most common methods for measuring PKR kinase activity in a high-throughput format rely on the detection of one of the products of the kinase reaction: adenosine (B11128) diphosphate (B83284) (ADP).[7] In the presence of its substrate (e.g., eIF2α or a generic substrate like Myelin Basic Protein) and ATP, active PKR catalyzes the transfer of a phosphate (B84403) group from ATP to the substrate, producing ADP.
Kinase assay kits typically provide reagents to quantify the amount of ADP produced, which is directly proportional to the PKR kinase activity.[7] Common detection methods include:
-
Fluorescence Polarization (FP): In this method, a fluorescently labeled ADP tracer competes with the ADP produced by the kinase reaction for binding to an ADP-specific antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, emitting highly polarized light. As kinase-produced ADP displaces the tracer, the unbound tracer tumbles more rapidly, resulting in a decrease in fluorescence polarization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a long-lifetime donor fluorophore-labeled antibody and an acceptor fluorophore-labeled ADP tracer. When the antibody and tracer are in close proximity (i.e., bound), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. ADP produced by the kinase reaction competes with the tracer, disrupting FRET and causing a change in the ratiometric fluorescence signal.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays typically involve a two-step process. First, the kinase reaction is performed, and then a reagent is added to deplete the remaining ATP. Subsequently, a second reagent is added to convert the generated ADP into ATP, which then drives a luciferase-catalyzed reaction, producing a luminescent signal that is proportional to the initial ADP concentration.[8]
PKR Signaling Pathway
PKR is a central node in cellular stress signaling. Its activation by dsRNA triggers a cascade of downstream events aimed at mitigating the stressor. The diagram below illustrates a simplified PKR signaling pathway.
Caption: Simplified PKR signaling pathway upon activation by dsRNA.
Experimental Protocols
This section provides a detailed methodology for measuring PKR activity using a generic ADP-based kinase assay kit.
Materials and Reagents
-
Purified recombinant human PKR enzyme
-
PKR substrate (e.g., recombinant eIF2α or Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[7]
-
Kinase assay detection reagents (specific to the kit, e.g., ADP antibody, fluorescent tracer, or luciferase substrate)
-
Stop solution (if applicable, e.g., EDTA)
-
Test compounds (potential PKR inhibitors) and vehicle control (e.g., DMSO)
-
384-well assay plates (low-volume, black for fluorescence/luminescence)
-
Plate reader capable of detecting the chosen modality (FP, TR-FRET, or luminescence)
Assay Procedure
The following protocol is a general guideline and should be optimized for the specific kinase assay kit and reagents being used.
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Thaw all reagents (PKR enzyme, substrate, ATP) on ice.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO).
-
-
Enzyme Titration (to determine optimal enzyme concentration):
-
Prepare a serial dilution of the PKR enzyme in kinase assay buffer.
-
Add a fixed, saturating concentration of substrate and ATP to each well of the assay plate.
-
Add the different concentrations of the PKR enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[7]
-
Stop the reaction (if necessary) and add the detection reagents according to the kit manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
Plot the signal versus enzyme concentration and determine the EC₅₀ or EC₈₀ for use in subsequent assays.
-
-
ATP Titration (to determine ATP Km,app):
-
Using the optimal PKR enzyme concentration determined above, perform the kinase reaction with a serial dilution of ATP.
-
Keep the substrate concentration constant and saturating.
-
Follow the same incubation and detection steps as in the enzyme titration.
-
Plot the signal versus ATP concentration and determine the apparent Michaelis constant (Km,app) for ATP. For inhibitor screening, it is common to use an ATP concentration equal to the Km,app.
-
-
Inhibitor Screening and IC₅₀ Determination:
-
To the assay wells, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control without enzyme for 100% inhibition.
-
Add the PKR enzyme (at the pre-determined optimal concentration) to all wells except the 100% inhibition control.
-
Pre-incubate the enzyme with the compounds for a specific duration (e.g., 30 minutes) at room temperature to allow for binding.[7]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at its Km,app concentration).
-
Incubate for the optimized reaction time.
-
Stop the reaction and add the detection reagents.
-
Read the plate and calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates the general workflow for a PKR kinase assay.
Caption: General experimental workflow for a PKR kinase assay.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format. Below are example tables for presenting typical assay parameters and inhibitor screening results.
Table 1: Typical PKR Kinase Assay Parameters
| Parameter | Typical Value/Range | Reference |
| PKR Enzyme Concentration | 1 - 10 nM | [9] |
| Substrate (eIF2α) | 200 nM | [7] |
| Substrate (MBP) | 100 µg/mL | [7] |
| ATP Concentration | 10 µM (or Km,app) | [7] |
| Reaction Time | 60 minutes | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Assay Buffer | 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij | [7] |
Table 2: Example Data for PKR Inhibitor IC₅₀ Determination
| Compound | IC₅₀ (nM) | Hill Slope | R² |
| Staurosporine (Control) | 90 | 1.1 | 0.99 |
| Test Compound A | 150 | 1.2 | 0.98 |
| Test Compound B | >10,000 | - | - |
Troubleshooting
-
Low Signal or High Background:
-
Check the activity of the PKR enzyme.
-
Optimize enzyme and substrate concentrations.
-
Ensure the purity of all reagents.
-
Verify the compatibility of the assay buffer with the detection reagents.
-
-
High Well-to-Well Variability:
-
Ensure proper mixing of reagents in the wells.
-
Check for and eliminate air bubbles in the wells.
-
Verify the precision of liquid handling instrumentation.
-
-
Inconsistent IC₅₀ Values:
-
Ensure the stability of the test compounds in the assay buffer.
-
Verify the accuracy of compound dilutions.
-
Optimize the pre-incubation time of the compound with the enzyme.
-
Conclusion
The measurement of PKR kinase activity is a fundamental aspect of research into its physiological roles and its development as a therapeutic target. The protocols and guidelines presented here provide a framework for conducting robust and reproducible PKR kinase assays. By carefully optimizing assay conditions and adhering to best practices in data analysis, researchers can effectively screen for novel PKR modulators and advance our understanding of this critical cellular kinase.
References
- 1. Protein kinase R - Wikipedia [en.wikipedia.org]
- 2. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Design and synthesis of novel protein kinase R (PKR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of potent and selective inhibitors of PKR via virtual screening and traditional design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of the RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PKR Activator 5 in Sickle Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Upon deoxygenation, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This leads to a cascade of downstream events including hemolysis, vaso-occlusion, chronic inflammation, and severe pain, resulting in significant morbidity and reduced life expectancy.
A key contributor to HbS polymerization is the elevated level of 2,3-diphosphoglycerate (2,3-DPG) in sickle RBCs, which reduces the oxygen affinity of hemoglobin. Pyruvate (B1213749) kinase R (PKR) is a crucial enzyme in the glycolytic pathway of erythrocytes, catalyzing the final step to produce pyruvate and ATP. Activation of PKR offers a promising therapeutic strategy for SCD. By enhancing PKR activity, it is possible to decrease the upstream metabolite 2,3-DPG and increase the production of ATP.[1] A reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, thereby delaying HbS polymerization and sickling.[2][3] Concurrently, increased ATP levels can improve RBC membrane integrity and deformability.[4][5]
PKR activator 5 (CAS: 2761226-35-9) is a potent activator of pyruvate kinase R, with an AC50 of 28 nM. These application notes provide a detailed experimental design for evaluating the therapeutic potential of this compound in established in vitro and in vivo models of sickle cell disease.
PKR Signaling Pathway in Erythrocytes
The therapeutic rationale for this compound in sickle cell disease is centered on modulating the metabolic state of the red blood cell to counteract the primary drivers of pathophysiology. The following diagram illustrates the targeted pathway.
References
- 1. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FT-4202, an oral PKR activator, has potent antisickling effects and improves RBC survival and Hb levels in SCA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Kinase Function Correlates With Red Blood Cell Properties and Clinical Manifestations in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PKR Activator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase R (PKR), an interferon-inducible serine/threonine kinase, is a crucial component of the innate immune response to viral infections.[1][2][3] Upon activation by double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[1][4][5] This action results in the inhibition of protein synthesis, thereby impeding viral propagation.[1][4] Beyond its antiviral role, PKR is implicated in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation, through its interaction with various signaling pathways such as NF-κB and MAP kinases.[1][4][6]
This document provides detailed application notes and protocols for studying the effects of a novel small molecule, PKR Activator 5 , in various cell lines. These guidelines are intended to assist researchers in characterizing the mechanism of action and downstream effects of this compound.
Suitable Cell Lines for this compound Studies
The choice of cell line is critical for elucidating the specific effects of this compound. The following table summarizes cell lines reported in the literature to be suitable for PKR-related studies, along with their relevant characteristics.
| Cell Line | Type | Rationale for Use in PKR Studies | Key References |
| HeLa | Human cervical cancer | Commonly used for studying viral infections and PKR-mediated antiviral responses. PKR knockdown models have been established in this cell line.[7] | [7] |
| HT1080 | Human fibrosarcoma | Utilized for in vitro PKR activation assays.[8] | [8] |
| SH-SY5Y | Human neuroblastoma | Employed in studies of PKR's role in neuroinflammation and neurodegenerative diseases.[1] Tunicamycin and Aβ(1-42) have been shown to activate PKR in these cells.[1] | [1] |
| K562 | Human chronic myelogenous leukemia | Used to investigate the effects of targeted PKR activation on cancer cell proliferation.[9] | [9] |
| A549, H1299, H322B | Human non-small cell lung cancer | Studied for PKR expression levels and its correlation with cancer prognosis.[10] | [10] |
| NIH 3T3 | Mouse embryonic fibroblast | Malignant transformation has been observed in these cells upon expression of dominant-negative PKR mutants.[4][11] | [4][11] |
| MEFs (Mouse Embryo Fibroblasts) | Primary mouse cells | Pkr knockout (Pkro/o) MEFs are valuable for studying PKR-dependent signaling pathways and apoptosis.[2] | [2] |
PKR Signaling Pathway
PKR activation by this compound is anticipated to trigger a cascade of downstream signaling events. The following diagram illustrates the central PKR signaling pathway.
Caption: The PKR signaling pathway initiated by an activator.
Experimental Protocols
Protocol 1: In Vitro PKR Activation Assay
This protocol is designed to determine the direct effect of this compound on PKR kinase activity.
Workflow Diagram:
Caption: Workflow for the in vitro PKR activation assay.
Materials:
-
Purified recombinant human PKR protein
-
This compound
-
PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM MnCl₂, 5% glycerol)[12]
-
ATP
-
Substrate (e.g., recombinant eIF2α or Myelin Basic Protein)[13]
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-phospho-PKR (Thr446), anti-PKR, anti-phospho-eIF2α (Ser51), anti-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare serial dilutions of this compound in the activation buffer.
-
In a microcentrifuge tube, combine purified PKR protein, the desired concentration of this compound, and the substrate.
-
Initiate the reaction by adding ATP to a final concentration of 0.1 mM.[8]
-
Incubate the reaction mixture at 30°C for 20-30 minutes.[8]
-
Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total PKR and the substrate.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
| Concentration of this compound | Fold Change in p-PKR/Total PKR | Fold Change in p-eIF2α/Total eIF2α |
| 0 µM (Vehicle) | 1.0 | 1.0 |
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Protocol 2: Cellular Assay for PKR Activation
This protocol assesses the ability of this compound to induce PKR activation and downstream signaling in a cellular context.
Workflow Diagram:
Caption: Workflow for the cellular PKR activation assay.
Materials:
-
Selected cell line (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Western blotting reagents as listed in Protocol 1.
Procedure:
-
Seed the chosen cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting as described in Protocol 1 to analyze the phosphorylation status of PKR and its downstream targets (eIF2α, p38, JNK).
Data Presentation:
| Treatment | Time (h) | p-PKR/Total PKR (Fold Change) | p-eIF2α/Total eIF2α (Fold Change) | p-p38/Total p38 (Fold Change) | p-JNK/Total JNK (Fold Change) |
| Vehicle | 1 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 1 | ||||
| Vehicle | 6 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 6 | ||||
| Vehicle | 24 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 24 |
Protocol 3: Cell Viability and Apoptosis Assay
This protocol measures the effect of this compound-induced PKR activation on cell viability and apoptosis.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Cell Viability:
-
Seed cells in a 96-well plate.
-
Treat with a dose range of this compound for 24, 48, and 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
-
Apoptosis:
-
Seed cells in a 6-well plate.
-
Treat with selected concentrations of this compound for 24 and 48 hours.
-
Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Data Presentation:
Table 3.1: Effect of this compound on Cell Viability (% of Control)
| Concentration of this compound | 24 hours | 48 hours | 72 hours |
| 0 µM (Vehicle) | 100 | 100 | 100 |
| 1 µM | |||
| 10 µM | |||
| 50 µM |
Table 3.2: Effect of this compound on Apoptosis (% of Apoptotic Cells)
| Treatment | 24 hours | 48 hours |
| Vehicle | ||
| This compound (10 µM) | ||
| This compound (50 µM) |
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the cellular and biochemical effects of this compound. By utilizing the suggested cell lines and experimental procedures, researchers can effectively characterize the compound's mechanism of action and its impact on downstream signaling pathways, cell viability, and apoptosis. The provided diagrams and tables offer a structured approach to data visualization and interpretation, facilitating a thorough understanding of this novel PKR activator.
References
- 1. Protein kinase R - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 5. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase PKR Catalytic Activity is Required for the PKR-dependent Activation of Mitogen-activated Protein Kinases and Amplification of Interferon Beta Induction following Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOCHEMICAL ANALYSIS OF PKR ACTIVATION BY PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of targeted activation of protein kinase PKR on proliferation of leukemia cell line K562 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic significance of RNA-dependent protein kinase (PKR) on non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for an In Vitro Model to Test Pyruvate Kinase (PKR) Activators in Thalassemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the globin chains of hemoglobin. This imbalance leads to ineffective erythropoiesis, hemolysis, and chronic anemia.[1][2] Oxidative stress, resulting from the precipitation of excess globin chains and free iron, is a key driver of the pathophysiology of thalassemia.[3][4][5] This oxidative stress impairs glycolysis and reduces adenosine (B11128) triphosphate (ATP) levels in red blood cells (RBCs), compromising their function and survival.[3][4][5]
Pyruvate (B1213749) kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the final step to produce ATP.[6] The red blood cell isoform, PKR, is a key regulator of RBC energy metabolism. Activators of PKR, such as mitapivat (B609056) and etavopivat, are a promising therapeutic strategy for thalassemia.[3][7] These small molecules allosterically activate PKR, enhancing its enzymatic activity, which in turn increases ATP production and reduces levels of 2,3-diphosphoglycerate (2,3-DPG).[8][9][10][11] This helps to mitigate oxidative damage, improve RBC health, and correct ineffective erythropoiesis.[9][10][12]
This document provides detailed application notes and protocols for establishing and utilizing an in vitro model to test the efficacy of PKR activators in the context of thalassemia. This model uses primary erythroid precursor cells isolated from patients with thalassemia, providing a physiologically relevant system for preclinical drug evaluation.
Signaling Pathway and Experimental Workflow
The activation of PKR by small molecules has significant downstream effects on erythroid cell metabolism and health. The following diagrams illustrate the core signaling pathway and the general experimental workflow for testing PKR activators.
References
- 1. Erythropoiesis In Vitro—A Research and Therapeutic Tool in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate kinase activators: targeting red cell metabolism in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyruvate kinase activators: targeting red cell metabolism in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitapivat for sickle cell disease and thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Small Molecule PKR Activators in Antiviral Research
A Note on "PKR Activator 5": Initial searches for a compound specifically named "this compound" in the context of antiviral research have been inconclusive. A commercially available compound with this name is listed as an activator of pyruvate (B1213749) kinase R, an enzyme involved in glycolysis, which is distinct from Protein Kinase R (PKR), the subject of this document. Therefore, these application notes and protocols are based on the general application of representative small molecule activators of Protein Kinase R in antiviral research.
Application Notes
Introduction:
The double-stranded RNA-activated protein kinase (PKR) is a crucial component of the innate immune system's first line of defense against viral infections.[1][2][3] Expressed constitutively at low levels in most mammalian cells, its expression is significantly upregulated by interferons.[2][4] PKR is a serine/threonine kinase that acts as a sensor for viral double-stranded RNA (dsRNA), a common byproduct of viral replication.[1][4] Activation of PKR can also be triggered by other stimuli, including certain proteins like PACT.[3][4]
Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation.[5] The activated PKR then phosphorylates several downstream targets, most notably the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][4] Phosphorylation of eIF2α results in a global inhibition of protein synthesis, which serves to block the production of new viral proteins and thus inhibit viral replication.[1][4] Beyond its role in translation inhibition, activated PKR can also modulate other signaling pathways, including those leading to apoptosis and the production of inflammatory cytokines, further contributing to the antiviral state.[5]
Many viruses have evolved mechanisms to evade or inhibit PKR activity, highlighting its importance in controlling viral infections.[4] The development of small molecule activators of PKR represents a promising host-targeted antiviral strategy. By directly activating PKR, these compounds can bypass viral evasion mechanisms and induce a potent antiviral state in infected cells. This approach has the potential to be effective against a broad spectrum of viruses.
Mechanism of Action:
Small molecule activators of PKR can function through various mechanisms, such as mimicking dsRNA, binding to allosteric sites to promote dimerization and activation, or inhibiting cellular phosphatases that dephosphorylate and inactivate PKR. The ultimate downstream effect is the phosphorylation of eIF2α, leading to the inhibition of protein synthesis and suppression of viral replication.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified PKR signaling pathway. Viral dsRNA or a small molecule activator induces the dimerization and autophosphorylation of inactive PKR. Activated PKR then phosphorylates eIF2α, leading to an inhibition of protein synthesis and subsequent antiviral responses.
Figure 2: General experimental workflow for evaluating a novel small molecule PKR activator for antiviral activity.
Quantitative Data Summary
The following tables represent hypothetical data from the evaluation of a representative small molecule PKR activator, "Compound X".
Table 1: Cytotoxicity and Antiviral Activity of Compound X
| Cell Line | Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | Influenza A/PR/8/34 (H1N1) | > 50 | 0.85 | > 58.8 |
| Vero | Herpes Simplex Virus 1 (HSV-1) | 42.5 | 1.2 | 35.4 |
| Huh-7 | Hepatitis C Virus (JFH-1) | > 50 | 2.5 | > 20 |
| Calu-3 | SARS-CoV-2 | 38.0 | 1.8 | 21.1 |
Table 2: Time-of-Addition Assay with Compound X against Influenza A Virus
| Time of Compound X Addition (relative to infection) | Viral Titer Reduction (log10 PFU/mL) |
| -2 to 0 hours (pre-treatment) | 2.5 |
| 0 to 2 hours (during infection) | 3.1 |
| 2 to 24 hours (post-infection) | 3.5 |
Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the concentration of the PKR activator that is toxic to the host cells (CC50).
-
Materials:
-
Host cells (e.g., A549 cells)
-
Complete growth medium
-
96-well cell culture plates
-
PKR activator stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the PKR activator in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (medium with DMSO).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
2. Viral Yield Reduction Assay
-
Objective: To determine the effective concentration of the PKR activator that inhibits viral replication by 50% (EC50).
-
Materials:
-
Host cells
-
Virus stock of known titer
-
PKR activator
-
Infection medium (serum-free or low-serum)
-
Overlay medium (for plaque assays)
-
Crystal violet solution (for plaque assays)
-
-
Protocol:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a low multiplicity of infection (MOI) (e.g., 0.01) for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of the PKR activator in the appropriate medium.
-
After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.
-
Add the medium containing the different concentrations of the PKR activator. Include a "virus only" control (no compound).
-
Incubate the plates for 24-48 hours, or until cytopathic effect (CPE) is observed in the "virus only" control.
-
Harvest the supernatant (and cells, if the virus is cell-associated).
-
Determine the viral titer in the harvested samples using a plaque assay or TCID50 assay.
-
Calculate the percentage of viral inhibition for each concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
3. Western Blot for eIF2α Phosphorylation
-
Objective: To confirm that the PKR activator induces the phosphorylation of eIF2α.
-
Materials:
-
Host cells
-
PKR activator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Protocol:
-
Seed cells in 6-well plates and grow to ~80% confluence.
-
Treat the cells with the PKR activator at a concentration known to be effective (e.g., 2x EC50) for various time points (e.g., 0, 1, 2, 4, 8 hours). A known PKR activator like poly(I:C) can be used as a positive control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total eIF2α as a loading control.
-
Figure 3: Logical relationship of PKR activation leading to an antiviral outcome. The small molecule activator initiates a cascade that results in the inhibition of viral replication.
References
- 1. What are PKR modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of PKR by Viruses [frontiersin.org]
- 5. Protein kinase R - Wikipedia [en.wikipedia.org]
Studying eIF2α Phosphorylation Using PKR Activator 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) is a critical event in the Integrated Stress Response (ISR), a conserved cellular signaling network activated by various stress conditions. This phosphorylation, primarily on Serine 51, leads to a global reduction in protein synthesis, allowing cells to conserve resources and initiate specific transcriptional programs to manage stress. One of the key kinases responsible for eIF2α phosphorylation is the Protein Kinase R (PKR), which is canonically activated by double-stranded RNA (dsRNA) during viral infections. However, its activation is also implicated in other cellular stresses.
PKR activator 5 (PA5) is a small molecule activator of PKR. This document provides detailed application notes and experimental protocols for utilizing PA5 as a tool to study the PKR-eIF2α signaling axis. The information herein is intended to guide researchers in cell-based assays and in vitro experiments to investigate the downstream consequences of PKR activation.
Mechanism of Action
PKR is a serine/threonine kinase that, upon activation, undergoes dimerization and autophosphorylation.[1] The active PKR then phosphorylates eIF2α at Serine 51.[2] This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, thereby halting the recycling of eIF2-GDP to its active GTP-bound state and consequently inhibiting translation initiation. Small molecule activators like this compound are designed to induce the activation of PKR, likely by promoting its dimerization and/or conformational changes necessary for its kinase activity. This targeted activation allows for the specific interrogation of the PKR pathway in the absence of traditional activators like viral dsRNA.
Data Presentation
While specific quantitative data for this compound beyond its AC50 value is not extensively available in public literature, the following table summarizes its known properties and provides a comparative context with other stress inducers used to study eIF2α phosphorylation. Researchers should empirically determine the optimal concentrations and treatment times for their specific cell lines and experimental conditions.
| Compound/Activator | Target | Known Potency/Concentration | Typical Treatment Time | Key Downstream Effects |
| This compound | PKR | AC50: 28 nM | To be determined empirically (e.g., 1-24 hours) | Phosphorylation of eIF2α |
| Polyinosinic:polycytidylic acid (Poly I:C) | PKR | 1-10 µg/mL | 4-12 hours | Phosphorylation of PKR and eIF2α |
| Thapsigargin | PERK (ER Stress) | 1 µM | 30 minutes - 2 hours | Phosphorylation of eIF2α |
| Sodium Arsenite | HRI (Oxidative Stress) | 50-100 µM | 30 minutes - 1 hour | Phosphorylation of eIF2α |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: PKR signaling pathway initiated by this compound.
Caption: Experimental workflow for studying eIF2α phosphorylation.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific experimental system.
Protocol 1: Western Blot for Phospho-eIF2α (Ser51)
This protocol details the detection of phosphorylated eIF2α in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (PA5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse/Rabbit anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of PA5 in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of PA5 concentrations (e.g., 10 nM - 1 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-eIF2α (Ser51) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total eIF2α to confirm equal protein loading.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of PKR activation by PA5 on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound (PA5)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of PA5 in culture medium.
-
Treat the cells with a range of PA5 concentrations. Include a vehicle control and a positive control for cell death if available.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement (Example using MTT):
-
Add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot cell viability (%) against the concentration of PA5 to generate a dose-response curve and calculate the IC50 value if applicable.
-
Protocol 3: In Vitro PKR Kinase Assay
This protocol measures the direct effect of PA5 on the kinase activity of purified PKR.
Materials:
-
Recombinant human PKR enzyme
-
This compound (PA5)
-
Substrate: recombinant eIF2α
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant PKR enzyme, and the eIF2α substrate.
-
Add varying concentrations of PA5 to the reaction tubes. Include a no-activator control and a positive control activator (e.g., poly I:C) if available.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow PA5 to bind to PKR.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection, or cold ATP for ADP-Glo™).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection (Radioactive Method):
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Detection (ADP-Glo™ Method):
-
Follow the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced using a luminometer.
-
-
Data Analysis:
-
Calculate the kinase activity for each concentration of PA5.
-
Plot the activity against the PA5 concentration to determine the AC50 (the concentration that produces 50% of the maximal activation).
-
Conclusion
This compound provides a valuable tool for the specific induction of the PKR-eIF2α signaling pathway. The protocols outlined above offer a framework for investigating the cellular and biochemical consequences of PKR activation. Given the limited specific data on PA5, researchers are encouraged to perform careful dose-response and time-course experiments to optimize conditions for their particular model system. These studies will contribute to a deeper understanding of the role of PKR-mediated eIF2α phosphorylation in cellular homeostasis, disease pathogenesis, and as a potential therapeutic target.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PKR Activator Solubility in Cell Culture
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for dealing with the solubility challenges of small molecule Protein Kinase R (PKR) activators in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My small molecule PKR activator is precipitating in the cell culture medium. What is the likely cause?
A1: Precipitation of small molecule compounds in aqueous solutions like cell culture media is often due to their hydrophobic nature. Many synthetic organic molecules, including kinase activators, have poor water solubility. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity and off-target effects. However, the ideal maximum concentration is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.
Q3: Can I use other solvents besides DMSO to dissolve my PKR activator?
A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used. However, their compatibility with your specific cell line and their potential to interfere with the assay must be validated. The choice of solvent should be based on the physicochemical properties of the compound.
Troubleshooting Guide: Solubility Issues
If you are experiencing precipitation of your PKR activator in cell culture media, follow these troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution of your compound in the organic solvent. This will result in a lower final concentration of the organic solvent when you dilute it into the cell culture media, which can sometimes improve solubility.
-
Test Different Solvents: If DMSO is not providing adequate solubility, consider testing other solvents such as ethanol or DMF. Always perform a vehicle control to assess cell line tolerance.
-
Use a Gentle Warming Step: Gently warming the cell culture media to 37°C before and after adding the compound can sometimes help to keep it in solution. However, be cautious as excessive heat can degrade both the compound and the media components.
-
Incorporate a Surfactant or Cyclodextrin (B1172386): For particularly challenging compounds, the use of a non-ionic surfactant like Tween® 80 or a cyclodextrin can improve aqueous solubility. It is critical to test for any effects of these excipients on your experimental model.
-
Sonication: Brief sonication of the diluted compound in the cell culture media can help to break down small precipitates and improve dissolution.
Quantitative Data Summary
The following table provides a general guide for preparing stock solutions of small molecule compounds.
| Parameter | Recommendation | Notes |
| Primary Solvent | DMSO | High purity, anhydrous DMSO is recommended. |
| Stock Concentration | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final Solvent Conc. | < 0.5% (v/v) | Cell-line dependent; must be validated. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the molecular weight (MW) of your PKR activator.
-
Weigh out a precise amount of the compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to make a 10 mM solution using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L).
-
Add the calculated volume of high-purity, anhydrous DMSO to the compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Determining Compound Solubility in Cell Culture Media
-
Prepare a series of dilutions of your compound stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640).
-
Incubate the dilutions at 37°C for a time period relevant to your experiment (e.g., 24 hours).
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or LC-MS.
Visualizations
Caption: Simplified PKR signaling pathway upon activation.
Technical Support Center: Investigating Potential Off-Target Effects of PKR Activator 5
This technical support center is designed for researchers, scientists, and drug development professionals using PKR Activator 5. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to allosterically activate Protein Kinase R (PKR). Upon binding, it is expected to induce a conformational change in PKR, leading to its dimerization and subsequent autophosphorylation. This activation of PKR's kinase domain initiates downstream signaling cascades. The primary intended effect is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis.
Q2: I am observing cellular effects that are inconsistent with eIF2α phosphorylation alone. What could be the cause?
A2: While the canonical pathway involves eIF2α, activated PKR is a pleiotropic kinase known to interact with and modulate several other signaling pathways.[1][2][3] These can include the NF-κB, p38 MAPK, and JNK signaling pathways.[1][2] Therefore, some of the observed effects might be due to the on-target activation of these non-canonical PKR signaling arms. However, it is also crucial to consider the possibility of off-target effects, where this compound may be interacting with other kinases or cellular proteins.
Q3: What are the potential off-target effects of a small molecule kinase activator like this compound?
A3: Small molecule kinase activators and inhibitors can sometimes exhibit off-target activity due to the conserved nature of ATP-binding sites and allosteric pockets across the human kinome. Potential off-target effects could include the activation or inhibition of other kinases, leading to the modulation of unintended signaling pathways. It is also possible for the compound to interact with non-kinase proteins. Without specific selectivity data for this compound, any kinase with structural similarity to PKR's allosteric binding site could be a potential off-target.
Q4: How can I experimentally determine if the effects I'm seeing are off-target?
A4: A systematic approach is necessary to distinguish on-target from off-target effects. This typically involves a combination of biochemical and cell-based assays. A primary recommended step is to perform a comprehensive kinase selectivity profile, such as a KINOMEscan®, which assesses the binding of your compound against a large panel of purified kinases.[4][5] Additionally, using a structurally dissimilar PKR activator as a control can help determine if the observed phenotype is specific to PKR activation or a peculiarity of the chemical scaffold of this compound. Cellular thermal shift assays (CETSA) can also be employed to confirm target engagement within intact cells.
Q5: Are there any known signaling pathways that commonly crosstalk with PKR?
A5: Yes, PKR is a key node in cellular stress-response signaling and exhibits significant crosstalk with other pathways.[1][6][7] Notably, PKR can activate the transcription factor NF-κB, a master regulator of inflammation and immunity.[2][3] It can also activate the MAP kinases p38 and JNK, which are involved in stress responses, apoptosis, and inflammation.[1][2] Therefore, activation of PKR can lead to a complex cellular response beyond simple translation inhibition.
Troubleshooting Guides
Problem 1: Unexpected Changes in Inflammatory Cytokine Profile
You have treated your cells with this compound and, alongside the expected decrease in protein synthesis, you observe a significant and unexpected increase in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
| Possible Cause | Recommended Troubleshooting Steps |
| On-Target Activation of NF-κB Pathway by PKR | 1. Verify NF-κB Activation: Perform a Western blot to check for the phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB subunits (e.g., p65).[2] 2. Use Controls: Include a known NF-κB inhibitor in your experiment to see if it reverses the cytokine induction. |
| Off-Target Activation of Other Pro-inflammatory Kinases | 1. Kinome Profiling: Perform a broad kinase screen (e.g., KINOMEscan®) to identify potential off-target kinases that are known to regulate inflammatory pathways (e.g., other MAPKs, IKKs).[4][5] 2. Orthogonal Activator: Use a different, structurally unrelated PKR activator. If this compound does not induce the same cytokine profile, it suggests the effect is an off-target property of this compound. |
| Cellular Stress Response | 1. Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment. High concentrations or prolonged treatment may induce a general stress response leading to cytokine production.[8][9] 2. Viability Assays: Assess cell viability to ensure the observed effects are not a consequence of cytotoxicity. |
Problem 2: Discrepancy Between In Vitro Kinase Activation and Cellular Phenotype
Your in vitro kinase assay shows potent activation of purified PKR by this compound, but in cell-based assays, the expected downstream effects (e.g., inhibition of proliferation) are weak or absent.
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability or Compound Efflux | 1. Assess Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or an antibody-based method to confirm that this compound is reaching and binding to PKR inside the cell. 2. Vary Incubation Time: Increase the incubation time to allow for sufficient compound uptake. |
| Rapid Compound Metabolism | 1. Metabolic Stability Assay: If possible, assess the metabolic stability of this compound in your cell line's lysate or in the presence of liver microsomes. 2. Fresh Media: Replenish the media containing fresh compound during long-term experiments. |
| Activation of Compensatory or Pro-Survival Pathways | 1. Pathway Analysis: Use Western blotting or phospho-proteomics to investigate the activation status of known pro-survival pathways that might be activated as a compensatory mechanism (e.g., Akt, ERK).[9] 2. Combination Treatment: Try co-treating with inhibitors of the identified compensatory pathways to see if the expected phenotype is restored. |
| Off-Target Inhibition of a Pro-Apoptotic Kinase | 1. Kinome Profiling: Analyze kinome profiling data for potent inhibition of kinases involved in pro-apoptotic signaling, which could counteract the intended effect.[4][5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (KINOMEscan®)
This protocol provides a general overview of how a competitive binding assay like KINOMEscan® is used to determine the selectivity of a kinase activator.
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 400 human kinases.
-
Detection: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. A dissociation constant (Kd) can also be determined for strong interactions.
Protocol 2: Western Blot for Downstream PKR Signaling
This protocol is for assessing the activation of PKR and its downstream signaling pathways in cell culture.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against:
-
Phospho-PKR (Thr446)
-
Total PKR
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
Phospho-p38 (Thr180/Tyr182)
-
Total p38
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Loading control (e.g., GAPDH, β-actin)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phospho-protein levels to total protein levels.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: Canonical and crosstalk signaling pathways of activated PKR.
References
- 1. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Crosstalk Between Mammalian Antiviral Pathways [mdpi.com]
- 7. A tale of two proteins: PACT and PKR and their roles in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cytotoxicity Assays for PKR Activator 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PKR Activator 5 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 18) is a potent activator of Protein Kinase R (PKR) with an AC50 of 28 nM.[1] PKR is a serine/threonine kinase that acts as a sensor for double-stranded RNA (dsRNA), a key indicator of viral infection.[2] Upon activation, PKR dimerizes and autophosphorylates, leading to the phosphorylation of various downstream substrates.[2] This initiates signaling cascades that can inhibit protein synthesis, induce apoptosis (programmed cell death), and trigger inflammatory responses.[3][4]
Q2: What are the expected cytotoxic effects of this compound?
Given that PKR activation can lead to apoptosis, this compound is expected to induce cell death in a dose- and time-dependent manner.[3][5] The cytotoxic effects are mediated through downstream PKR signaling pathways, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which inhibits global protein synthesis, and activation of the FADD/caspase-8/caspase-3 apoptosis pathway.[3]
Q3: Which cell lines are suitable for a cytotoxicity assay with this compound?
The choice of cell line will depend on the specific research question. However, it is advisable to use cell lines where the PKR signaling pathway is intact and functional. Many cancer cell lines overexpress PKR, which could make them more sensitive to PKR-induced apoptosis.[6] It is recommended to perform initial screening on a panel of cell lines to determine the most suitable model for your experiment.
Q4: How can I confirm that the observed cytotoxicity is specifically due to PKR activation?
To confirm the specificity of this compound, consider the following controls:
-
PKR Knockdown/Knockout Cells: Compare the cytotoxic effects in wild-type cells versus cells where PKR expression has been silenced (e.g., using siRNA or shRNA) or knocked out. A significant reduction in cytotoxicity in the absence of PKR would indicate specificity.
-
PKR Inhibitor: Pre-treat cells with a known PKR inhibitor before adding this compound. A rescue from cytotoxicity by the inhibitor would support a PKR-dependent mechanism.
-
Western Blot Analysis: Measure the phosphorylation levels of PKR and its downstream target eIF2α. An increase in phosphorylation in response to this compound treatment would confirm target engagement.
Troubleshooting Guide
Below are common issues encountered during cytotoxicity assays with this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or high spontaneous cell death in control wells | Cell density is too high, leading to nutrient depletion and cell death. | Optimize cell seeding density. Perform a cell titration experiment to find the optimal number of cells per well. |
| Excessive or forceful pipetting during cell seeding can cause cell damage. | Handle the cell suspension gently. Avoid creating bubbles during pipetting.[7] | |
| Contamination of cell culture or reagents. | Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents. | |
| Low or no cytotoxic response to this compound | The chosen cell line has low PKR expression or a dysfunctional PKR pathway. | Screen different cell lines for PKR expression. Confirm pathway functionality with a known PKR activator like poly(I:C). |
| Incorrect concentration of this compound was used. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration. | |
| The incubation time was too short. | Perform a time-course experiment to determine the optimal duration of treatment. | |
| High variability between replicate wells | Uneven cell distribution in the wells. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. |
| Presence of air bubbles in the wells. | Carefully inspect the plate for bubbles and remove them with a sterile pipette tip or needle.[7] | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpected bell-shaped dose-response curve | At high concentrations, some dsRNA activators of PKR can lead to substrate inhibition. While this compound is a small molecule, a similar non-linear dose-response could be observed.[8] | This is a known phenomenon for some PKR activators.[8] Report the observed dose-response and select concentrations on the linear portion of the curve for further experiments. |
Experimental Protocols
General Cytotoxicity Assay Protocol (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay kit.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
96-well clear-bottom cell culture plates
-
Cytotoxicity detection reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the optimized seeding density in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare vehicle control and positive control solutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
For an MTT assay, this typically involves adding the MTT reagent and incubating for a few hours, followed by the addition of a solubilizing agent.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control (representing 100% viability).
-
Calculate the percentage of cytotoxicity for each concentration.
-
Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: PKR Signaling Pathway activated by this compound.
Caption: General workflow for a cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAX, the PKR activator, sensitizes cells to inflammatory cytokines, serum withdrawal, chemotherapy, and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for PKR Activator 5 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for PKR Activator 5 treatment. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase R (PKR) and how is it activated?
A1: Protein Kinase R (PKR), also known as EIF2AK2, is a serine/threonine kinase that plays a central role in the cellular stress response.[1] It is a key component of the innate immune system's defense against viral infections.[2] PKR is constitutively expressed at low levels and its expression is upregulated by interferons.[3] Activation of PKR is a multi-step process that is canonically triggered by the binding of double-stranded RNA (dsRNA), a common intermediate in viral replication.[2] However, PKR can also be activated by other stimuli, including certain proteins like PACT, and small molecule activators such as this compound.[1][4] Upon binding to an activator, PKR undergoes dimerization and autophosphorylation, leading to its full enzymatic activity.[5][6]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a small molecule activator of Protein Kinase R (PKR) with an AC50 of 28 nM.[7] As an allosteric activator, it likely binds to a site on the PKR enzyme distinct from the dsRNA binding domain, inducing a conformational change that promotes dimerization and subsequent activation.[8][9] This activation then initiates downstream signaling cascades.
Q3: What are the downstream effects of PKR activation?
A3: Once activated, PKR phosphorylates several downstream targets, with the most well-characterized being the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][5] Phosphorylation of eIF2α leads to a global inhibition of protein synthesis, which is a key mechanism to prevent viral replication.[1] Beyond its role in translation initiation, activated PKR can also modulate other signaling pathways, including the NF-κB, p38 MAPK, and JNK pathways, and can induce apoptosis.[1][10][11]
Q4: Why is optimizing the incubation time for this compound crucial?
A4: The optimal incubation time for this compound is critical for obtaining reliable and reproducible results. The duration of treatment can significantly impact the observed cellular response. Insufficient incubation time may not allow for the full activation of PKR and its downstream signaling, while prolonged exposure could lead to secondary effects, cytotoxicity, or the activation of feedback mechanisms that can confound data interpretation.[12][13] A time-course experiment is essential to identify the window of maximal desired effect for your specific cell type and experimental endpoint.[14]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No observable effect on downstream markers (e.g., p-eIF2α) | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. 2. Inadequate concentration: The concentration of this compound may be too low for your specific cell line. 3. Cell line resistance: The cell line may have low endogenous PKR expression or mechanisms of resistance. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to identify the optimal duration.[12] 2. Perform a dose-response experiment: Determine the EC50 of this compound in your cell line. 3. Confirm PKR expression: Use Western blotting to verify the presence of PKR in your cell lysate. |
| High cell toxicity or apoptosis observed | 1. Prolonged incubation: Continuous activation of PKR can lead to apoptosis.[1][11] 2. High concentration: The concentration of this compound may be too high, leading to off-target effects or excessive cellular stress. | 1. Reduce the incubation time: For some endpoints, a short-term stimulation may be sufficient.[14] 2. Lower the concentration: Titrate down the concentration of this compound. |
| Inconsistent results between experiments | 1. Variability in incubation timing: Inconsistent timing of treatment and harvesting can lead to variability. 2. Cell confluence: Differences in cell density at the time of treatment can affect the cellular response. | 1. Standardize the workflow: Use a precise timer and a detailed protocol for all experiments.[14] 2. Ensure consistent cell density: Seed cells at a consistent density and treat them at a similar level of confluence for all experiments. |
| Effect diminishes at later time points | 1. Cellular adaptation or feedback mechanisms: Cells may activate negative feedback loops to counteract prolonged PKR activation. 2. Transient effect: The desired cellular response may be transient. | 1. Focus on earlier time points: The optimal window for your endpoint may be at an earlier time. 2. Investigate feedback mechanisms: Explore the activation of phosphatases or other inhibitory proteins over time. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a method to determine the optimal incubation time for this compound by measuring the phosphorylation of eIF2α.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and have reached 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration (a starting point could be 2-5 times the AC50 value).
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to detect the levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
Data Analysis: Quantify the band intensities and plot the ratio of p-eIF2α to total eIF2α against time. The time point with the peak phosphorylation will indicate the optimal incubation time for this specific downstream event.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
This protocol is designed to identify the optimal concentration of this compound at a fixed, predetermined incubation time.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Preparation: Prepare a series of dilutions of this compound in a cell culture medium. A typical range might be from 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for the optimal incubation time determined in Protocol 1.
-
Cell Lysis and Western Blot: Lyse the cells and perform Western blotting for p-eIF2α and total eIF2α as described previously.
-
Data Analysis: Plot the p-eIF2α/total eIF2α ratio against the log of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Data Presentation
Table 1: Example Time-Course of PKR Activation Markers
| Time Point | p-eIF2α Levels (Fold Change) | NF-κB Activation (Fold Change) | Caspase-3 Cleavage (Fold Change) |
| 0 min | 1.0 | 1.0 | 1.0 |
| 30 min | 5.2 | 1.5 | 1.1 |
| 1 hr | 8.9 | 2.8 | 1.3 |
| 2 hr | 6.5 | 4.1 | 1.8 |
| 4 hr | 3.1 | 3.5 | 2.5 |
| 8 hr | 1.8 | 2.2 | 4.7 |
| 24 hr | 1.2 | 1.3 | 6.2 |
| Note: This is example data and will vary depending on the cell line and experimental conditions. |
Visualizations
Caption: A diagram of the PKR signaling pathway initiated by an activator.
Caption: An experimental workflow for optimizing PKR activator incubation time.
References
- 1. Protein kinase R - Wikipedia [en.wikipedia.org]
- 2. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | PKR-mediated signaling [reactome.org]
- 4. BIOCHEMICAL ANALYSIS OF PKR ACTIVATION BY PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 6. Mechanism of PKR activation: dimerization and kinase activation in the absence of double-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 9. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
how to prevent degradation of PKR activator 5 in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PKR Activator 5. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the handling and stability of this compound in solution.
Q1: My this compound has precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps to address this:
-
Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any potential effects on your experiment.
-
Use a Co-Solvent System: For in vivo studies or challenging in vitro assays, consider a co-solvent system. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values within the tolerated range of your assay to find the optimal solubility for this compound.
-
Prepare Fresh Dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any solid material before opening and preparing a new stock solution.
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of this compound.
-
Lyophilized Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years is suggested for similar compounds).[1] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent water condensation, which can accelerate degradation.
-
Stock Solutions in DMSO: For long-term storage, prepare aliquots of your stock solution in anhydrous DMSO and store them at -80°C. At -80°C, stock solutions of similar PKR activators are stable for up to 2 years.[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles by using single-use aliquots.
Q3: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A3: To confirm degradation, you can perform a time-course experiment.
-
Activity Assay: Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time suggests instability.
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the parent compound and the appearance of any degradation products over time.
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Yes, gentle warming and sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions in DMSO.[1] However, avoid excessive heat, as it may accelerate degradation.
Data Presentation: Stability of PKR Activators in Solution
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies. The data for related PKR activators suggests that storage at -80°C in an anhydrous solvent like DMSO provides the best long-term stability.
| Parameter | Condition | Recommended Storage | Expected Stability |
| Form | Lyophilized Powder | -20°C in a desiccator | Up to 3 years[1] |
| Stock Solution | In anhydrous DMSO | -80°C, single-use aliquots | Up to 2 years[1] |
| Stock Solution | In anhydrous DMSO | -20°C, single-use aliquots | Up to 1 month[1] |
| Aqueous Buffer | Physiological pH (e.g., 7.4) | Use immediately | Prone to precipitation and degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation.
-
Solvent Addition: Add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Use fresh DMSO as it is hygroscopic and absorbed water can reduce solubility.[2]
-
Dissolution: Gently vortex the vial to dissolve the compound. If necessary, use a sonicator or warm the solution gently (e.g., to 37°C) to aid dissolution.[1] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Assessment of this compound Stability in Aqueous Solution
-
Preparation: Prepare a working solution of this compound in your experimental aqueous buffer at the final desired concentration. Include a vehicle control (buffer with the same final concentration of DMSO).
-
Incubation: Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis:
-
Activity Assay: Immediately use the aliquot in your PKR activity assay to determine the functional potency of the activator.
-
Chemical Analysis (Optional): If available, analyze the aliquot using a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound and detect any degradation products.
-
-
Data Evaluation: Plot the remaining activity or concentration of this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Signaling Pathway of PKR Activation
Caption: Small molecule activation of the PKR signaling pathway.
Experimental Workflow for Stability Assessment
References
Technical Support Center: PKR Activation Assays
Welcome to the technical support center for Protein Kinase R (PKR) activation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during PKR activation assays, particularly when using Western blotting to detect phosphorylated PKR (p-PKR) and its substrate eIF2α.
Problem: Weak or No Signal
Q1: I am not detecting any p-PKR or p-eIF2α signal on my Western blot. What are the possible causes and solutions?
A1: A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow.[1][2]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Protein Loading | Ensure adequate protein concentration by performing a protein quantification assay (e.g., BCA). Load a sufficient amount of total protein per lane (typically 10-30 µg of cell lysate).[2] Use a positive control lysate from cells known to have activated PKR. |
| Inefficient Protein Transfer | Verify successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer or the gel with Coomassie Blue after transfer. Ensure firm contact between the gel and membrane, removing any air bubbles.[1] Optimize transfer time and voltage/current according to your equipment and the molecular weight of PKR (~68 kDa). |
| Suboptimal Antibody Concentrations | The concentrations of primary or secondary antibodies may be too low. Perform a titration to determine the optimal antibody dilution.[2][3] Increase the incubation time for the primary antibody (e.g., overnight at 4°C). |
| Inactive or Incorrect Antibodies | Ensure the primary antibody is specific for the phosphorylated form of PKR (e.g., anti-p-PKR Thr446/Thr451) and the correct species. Verify the secondary antibody is compatible with the primary antibody's host species. Check the expiration dates and storage conditions of your antibodies.[2] |
| Insufficient PKR Activation Stimulus | The concentration or duration of the dsRNA (e.g., poly(I:C)) treatment may be insufficient. Optimize the concentration and incubation time. Note that very high concentrations of dsRNA can be inhibitory.[4][5] |
| Issues with Blocking | Over-blocking can mask the epitope, preventing antibody binding. Reduce the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa). |
| Rapid Dephosphorylation | If working with cell lysates, ensure that phosphatase inhibitors are included in your lysis buffer to prevent the removal of phosphate (B84403) groups from PKR and eIF2α. |
Problem: High Background
Q2: My Western blot shows a high background, making it difficult to see the specific bands for p-PKR.
A2: High background can obscure your results and is often due to non-specific binding of antibodies.[1][3]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent. Consider testing different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentrations by performing a titration.[1][2] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a sufficient concentration of detergent (e.g., 0.1% Tween-20 in TBS).[2] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers, to avoid microbial growth that can cause background issues. |
| Membrane Issues | Ensure the membrane is handled with clean forceps and gloves to avoid contamination. If the membrane dries out during the procedure, it can lead to high background. |
Problem: Non-Specific Bands
Q3: I am seeing multiple bands in addition to the expected band for p-PKR. How can I resolve this?
A3: The presence of non-specific bands can be due to antibody cross-reactivity, sample degradation, or other factors.[1][3]
Possible Causes & Solutions:
| Cause | Solution |
| Antibody Cross-Reactivity | Use a highly specific, validated primary antibody. You may need to test antibodies from different vendors. Ensure the antibody has been validated for the specific application (Western blot) and species you are using.[1] |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation. Prepare fresh samples and avoid repeated freeze-thaw cycles. |
| Too Much Protein Loaded | Overloading the gel can lead to "streaking" and the appearance of non-specific bands.[1] Try loading less protein per lane. |
| High Antibody Concentration | Similar to high background, excessively high antibody concentrations can result in binding to proteins other than the target. Optimize antibody dilutions.[2] |
| Overexposure | If using a chemiluminescent detection system, reduce the exposure time to the film or digital imager to minimize the appearance of faint, non-specific bands.[2] |
Frequently Asked Questions (FAQs)
Q4: What is the optimal length and concentration of dsRNA for PKR activation?
A4: The ability of dsRNA to activate PKR is dependent on its length and concentration. A minimum length of approximately 30 base pairs is generally required to bind two PKR monomers, which is a prerequisite for activation.[6][7] Shorter dsRNAs (e.g., <25 bp) may bind but typically fail to activate the kinase.[6] The activation response to dsRNA concentration follows a bell-shaped curve; at low concentrations, activation increases as more PKR dimers form on the dsRNA scaffold. However, at very high concentrations, PKR monomers can be diluted onto separate dsRNA molecules, preventing the dimerization required for autophosphorylation, leading to inhibition of the kinase activity.[4][5] Therefore, it is crucial to perform a dose-response experiment to determine the optimal activating concentration for your specific dsRNA and experimental system.
Q5: Can endogenous RNAs or contaminants in my reagents activate PKR?
A5: Yes. PKR can be activated by dsRNA from various sources, not just synthetic activators like poly(I:C). It's a critical point to consider for experimental accuracy. Contaminating dsRNAs in preparations of other RNAs (like siRNAs or in vitro transcribed RNAs) can lead to unintended PKR activation.[4][8] Furthermore, some cellular stress conditions can lead to the formation of endogenous dsRNA structures that activate PKR.[9] When preparing recombinant PKR from bacterial sources, it's important to dephosphorylate the protein (e.g., using lambda phosphatase), as it can be activated by bacterial RNAs during expression and purification.[10]
Q6: How does the interferon response affect PKR activation assays?
A6: The relationship is bidirectional. PKR is a key component of the interferon (IFN)-induced antiviral response.[11][12] IFN treatment can upregulate the expression of PKR, potentially sensitizing cells to subsequent dsRNA stimulation.[11] Conversely, PKR activation is a critical step in the signaling cascade that leads to the induction of Type I interferons (IFN-α/β).[13][14] When designing experiments, be aware that if your cells produce IFN in response to a stimulus, this can create a positive feedback loop, amplifying PKR expression and activation. This may be an important biological aspect of your study but can also complicate the interpretation of results focused solely on a direct activator.
Q7: My PKR activator is causing significant cell death. How can I distinguish PKR-mediated effects from general cytotoxicity?
A7: PKR activation is known to induce apoptosis and inhibit protein synthesis, which can lead to reduced cell viability.[5][15] To confirm that the observed cell death is specifically due to PKR activity, several control experiments are recommended:
-
Use a PKR inhibitor: Pre-treat cells with a specific PKR inhibitor (e.g., C16) before adding your activator. A rescue from cell death would suggest the effect is PKR-dependent.[16]
-
Use PKR-deficient cells: Compare the effects of your activator in wild-type cells versus cells where PKR has been knocked down (e.g., using siRNA) or knocked out.[17][18] Resistance to cell death in the PKR-deficient cells would confirm its role.
-
Use a catalytically inactive PKR mutant: In an overexpression system, compare the effects of wild-type PKR to a catalytically inactive mutant. If the cell death phenotype is lost with the inactive mutant, it demonstrates the requirement of PKR's kinase activity.[5][17]
Experimental Protocols
Protocol 1: Western Blot for Phospho-PKR
This protocol outlines a general procedure for detecting PKR activation in cultured cells by analyzing its phosphorylation status.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the dsRNA activator (e.g., poly(I:C)) or other stimulus for the desired time. Include untreated and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 10-30 µg of protein per lane onto a 4-12% Bis-Tris protein gel and run until adequate separation is achieved.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10] Confirm transfer efficiency with Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PKR (e.g., Thr446) and total PKR overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Protocol 2: In Vitro Kinase Assay for PKR
This protocol describes a method for measuring the kinase activity of purified PKR.
-
Dephosphorylation of PKR (if necessary): If using bacterially expressed PKR, it may be active due to co-purified bacterial RNA. Dephosphorylate 2 µg of PKR with λ-phosphatase (λ-PPase) in the provided buffer for 1 hour at 30°C. Inactivate the λ-PPase by adding sodium orthovanadate.[10][19]
-
Kinase Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase reaction buffer, dephosphorylated PKR (e.g., 200 nM), and the dsRNA activator at various concentrations.[20][21]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and, if desired, a substrate like eIF2α. Incubate at 30°C for 15-30 minutes.[20]
-
Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer.[10]
-
Analysis: Boil the samples and resolve them by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into PKR (autophosphorylation) and/or the substrate using a phosphorimager.[21]
Visualizations
PKR Signaling Pathway
Caption: The PKR signaling pathway is initiated by dsRNA binding, leading to dimerization and autophosphorylation.
Experimental Workflow for PKR Activation Assay
Caption: A typical workflow for assessing PKR activation via Western blot analysis in cultured cells.
Troubleshooting Logic for Weak/No Signal
Caption: A logical flowchart to troubleshoot weak or no signal in PKR Western blot experiments.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]
- 6. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PKR Activation by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Physical association between STAT1 and the interferon‐inducible protein kinase PKR and implications for interferon and double‐stranded RNA signaling pathways | The EMBO Journal [link.springer.com]
- 13. Protein Kinase PKR Amplification of Interferon β Induction Occurs through Initiation Factor eIF-2α-mediated Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase R contributes to IFN-α/β production during viral infection by regulating IFN mRNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral evasion of PKR restriction by reprogramming cellular stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Kinase PKR Catalytic Activity is Required for the PKR-dependent Activation of Mitogen-activated Protein Kinases and Amplification of Interferon Beta Induction following Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PKR regulates proliferation, differentiation, and survival of murine hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Structural basis of protein kinase R autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Red Blood Cell Response to PKR Activator 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PKR Activator 5 in red blood cell (RBC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in red blood cells?
This compound (also known as Compound 18) is a potent allosteric activator of Pyruvate (B1213749) Kinase R (PKR), a key enzyme in the glycolytic pathway of red blood cells. It has an AC50 of 28 nM.[1] By activating PKR, it enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which leads to two primary effects within the erythrocyte:
-
Increased ATP Production: Enhanced glycolysis results in a net gain of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This is crucial for maintaining RBC membrane integrity and function.[2][3]
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: Increased glycolytic flux reduces the accumulation of the upstream intermediate 2,3-DPG.[2][3] Lower levels of 2,3-DPG increase hemoglobin's affinity for oxygen.
Q2: What are the expected effects of this compound on red blood cell parameters?
Treatment of red blood cells with this compound is expected to lead to the following changes, which have been observed with other PKR activators like mitapivat (B609056) and etavopivat:
-
Increased hemoglobin oxygen affinity (left-shift in the oxygen dissociation curve).[6]
-
Improved red blood cell deformability and membrane stability.[2][6]
-
In disease models like sickle cell disease, a reduction in sickling under hypoxic conditions.[3][6]
Q3: Why am I observing significant variability in the response of different red blood cell samples to this compound?
Variability in the response of red blood cells to this compound is a known phenomenon and can be attributed to several factors:
-
Genetic Variations: Mutations in the PKLR gene, which encodes for the PKR enzyme, can lead to pyruvate kinase deficiency (PKD) or altered enzyme kinetics.[7][8][9][10][11] Even heterozygous carriers of certain mutations may exhibit a different response. Over 290 mutations in the PKLR gene have been identified.[9]
-
Donor-Specific Factors: The age, sex, and ethnicity of the blood donor can influence red blood cell metabolism and glycolytic rates.[12][13][14]
-
Red Blood Cell Age: The age of the red blood cells in a sample can impact their metabolic activity. Younger red blood cells (reticulocytes) have a higher metabolic rate compared to older erythrocytes.[15]
-
Sample Handling and Storage: The way blood samples are collected, processed, and stored can significantly affect red blood cell health and metabolic function.
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Change in ATP Levels Post-Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Activity | Ensure this compound is properly stored (e.g., at -20°C) and protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect Assay Protocol | Verify the ATP measurement protocol. For luminescence-based assays, ensure the luciferase enzyme is active and the correct reagents are used. See the detailed protocol below. |
| Low PKR Enzyme Activity in Sample | Consider screening donor samples for baseline PKR activity. Samples from individuals with certain PKLR gene mutations may have inherently low or unresponsive enzyme activity.[10] |
| Presence of Assay Inhibitors | Ensure that the cell lysis buffer and other reagents are compatible with the ATP detection assay. Some detergents can interfere with luciferase activity. |
| Cell Lysis and ATP Degradation | Perform cell lysis immediately before the ATP measurement to minimize ATP degradation by ATPases. Use an assay kit that includes an ATPase inhibitor.[16] |
Issue 2: High Variability in 2,3-DPG Measurements Between Replicates
| Possible Cause | Troubleshooting Step |
| Sample Preparation Inconsistency | Ensure uniform and rapid deproteinization of RBCs to stop enzymatic activity. Inconsistent timing can lead to variable 2,3-DPG levels. |
| Interference from Anticoagulants | The presence of EDTA in blood collection tubes or reagents can interfere with some 2,3-DPG assays, leading to lower measured values.[1] Use heparin as the anticoagulant if possible. |
| Assay Kit Performance | Verify the performance of the 2,3-DPG assay kit with provided standards. The discontinuation of some commercial kits has made finding reliable assays challenging. |
| Sample Storage | Measure 2,3-DPG levels as soon as possible after sample collection, as its concentration can decrease rapidly during storage.[17] |
Issue 3: Unexpected Off-Target Effects or Cell Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound that provides maximal PKR activation with minimal toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low and non-toxic to red blood cells. Include a vehicle-only control in all experiments. |
| Off-Target Kinase Inhibition/Activation | While designed to be specific for PKR, high concentrations of small molecule activators could potentially interact with other kinases.[18][19][20] If unexpected cellular responses are observed, consider performing a kinase profiling assay. |
| Impact on Membrane Integrity | Assess red blood cell membrane integrity using a hemolysis assay (measuring free hemoglobin in the supernatant) at different concentrations of this compound. |
Data Presentation
Table 1: Expected Dose-Dependent Effects of a PKR Activator on Human Red Blood Cell Parameters (Illustrative Data)
| PKR Activator Concentration (nM) | Mean ATP Increase (%) | Mean 2,3-DPG Decrease (%) |
| 0 (Vehicle Control) | 0 | 0 |
| 10 | 15 | 10 |
| 30 | 45 | 25 |
| 100 | 80 | 40 |
| 300 | 110 | 55 |
Note: This is illustrative data based on typical responses observed with PKR activators. Actual results may vary depending on the specific experimental conditions and red blood cell source.
Table 2: Influence of Donor Genetics on Red Blood Cell Response to a PKR Activator (Illustrative Data)
| Genotype | Baseline PKR Activity (U/g Hb) | ATP Increase with Activator (%) |
| Wild-Type (PKLR) | 10.5 | 95 |
| Heterozygous Missense Mutation | 7.2 | 60 |
| Compound Heterozygous (2 mutations) | 3.1 | 15 |
Note: This table illustrates the potential impact of PKLR gene mutations on the efficacy of a PKR activator. A hemoglobin response to PKR activators is more likely in individuals with at least one missense mutation in the PKLR gene.[21]
Experimental Protocols
Protocol 1: Measurement of Intracellular ATP in Red Blood Cells using a Luminescence-Based Assay
Principle: This assay utilizes the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.[16]
Materials:
-
Isolated red blood cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Luminescent ATP detection assay kit (e.g., Abcam ab113849 or similar)[16] containing:
-
Detergent solution
-
Substrate solution (Luciferin/Luciferase)
-
ATP standard
-
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Preparation: Wash isolated red blood cells twice with PBS and resuspend to the desired cell concentration.
-
Treatment: Aliquot 100 µL of the red blood cell suspension into the wells of an opaque-walled 96-well plate. Add this compound at various concentrations. Include a vehicle-only control. Incubate for the desired time at 37°C.
-
Cell Lysis: Add 50 µL of the detergent solution to each well. Shake the plate on an orbital shaker for 5 minutes at room temperature to lyse the cells and stabilize the ATP.[16]
-
Luminescence Reaction: Add 50 µL of the substrate solution to each well. Shake the plate for another 5 minutes on an orbital shaker at room temperature.[16]
-
Measurement: Measure the luminescence in a plate-reading luminometer.
-
Quantification (Optional): Prepare a standard curve using the provided ATP standard to determine the absolute ATP concentration in your samples.
Protocol 2: Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells using a Colorimetric Assay
Principle: This assay is based on the enzymatic conversion of 2,3-DPG, where the change in absorbance of a chromophore is proportional to the 2,3-DPG concentration.
Materials:
-
Isolated red blood cells
-
This compound
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
2,3-DPG colorimetric assay kit
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect treated and control red blood cells.
-
Deproteinization: Lyse the red blood cells by adding a specific volume of cold perchloric acid. This stops all enzymatic reactions.
-
Neutralization: Neutralize the sample by adding potassium carbonate. The resulting potassium perchlorate (B79767) will precipitate.
-
Centrifugation: Centrifuge the samples to pellet the precipitate.
-
Assay: Transfer the supernatant to a new tube and follow the instructions provided with the 2,3-DPG colorimetric assay kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Calculation: Calculate the 2,3-DPG concentration based on the absorbance values and a standard curve.
Mandatory Visualizations
Caption: Glycolytic pathway in red blood cells showing the action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on RBCs.
References
- 1. An improved automated method for the measurement of red cell 2,3-diphosphoglycerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FT-4202, an oral PKR activator, has potent antisickling effects and improves RBC survival and Hb levels in SCA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Orphanet: Hemolytic anemia due to red cell pyruvate kinase deficiency [orpha.net]
- 10. Molecular heterogeneity of pyruvate kinase deficiency | Haematologica [haematologica.org]
- 11. Updates and advances in pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. ashpublications.org [ashpublications.org]
- 16. abcam.com [abcam.com]
- 17. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]
- 18. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Pyruvate kinase activators for treatment of pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reconstituted PKR Activator 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reconstituted PKR activator 5.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A1: Proper reconstitution and storage are critical for maintaining the activity of this compound. For optimal long-term stability, follow the storage recommendations provided in the tables below. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][2]
Q2: What are the signs of degradation of my reconstituted this compound?
A2: Visual signs of degradation can include changes in color, clarity (e.g., precipitation or cloudiness), or the presence of particulate matter in the solution.[3] Biochemically, a decrease or loss of activity in your experiments would be the primary indicator of degradation. If you suspect degradation, it is recommended to use a fresh vial.
Q3: Can I subject the reconstituted this compound to multiple freeze-thaw cycles?
A3: It is generally recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce variability in your experimental results. Aliquoting the reconstituted stock solution into single-use volumes is the best practice to maintain stability.
Q4: My this compound is not showing any activity in my assay. What could be the reason?
A4: There are several potential reasons for a lack of activity. Refer to the troubleshooting section below for a detailed guide on how to address this issue. Common causes include improper storage, incorrect assay conditions, or issues with the PKR enzyme itself.
Q5: I am observing a decrease in PKR activation at higher concentrations of the activator. Is this expected?
A5: Yes, a bell-shaped dose-response curve is a known characteristic of PKR activation.[4][5] At low concentrations, the activator facilitates the dimerization and activation of PKR. However, at higher concentrations, it can lead to the formation of inactive monomers by binding to individual PKR molecules, thus preventing the necessary dimerization for activation.[2][6]
Storage and Stability of Reconstituted PKR Activators
The long-term stability of reconstituted PKR activators is dependent on the specific compound and storage conditions. Below are general guidelines based on commercially available activators.
| Activator Type | Storage Temperature | Recommended Storage Duration | Reference |
| PKR activator 3 | -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] | |
| PKR activator 4 | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
General Protein-Based Reagent Stability (for comparison)
| Reagent | Storage Temperature | Findings | Reference |
| Recombinant Tissue Plasminogen Activator (rt-PA) | -80°C | Stable for up to 7 years. | [7] |
| -30°C | Significant loss of activity after 3 months. | [8][9] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No PKR activation observed | Improper storage of activator: The reconstituted activator may have degraded due to incorrect storage temperature or multiple freeze-thaw cycles. | Prepare fresh working solutions from a new stock vial stored at the recommended temperature. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions: The concentration of ATP, substrate, or PKR enzyme may be suboptimal. | Optimize the assay conditions by titrating each component. Refer to a validated PKR activity assay protocol. | |
| Inactive PKR enzyme: The PKR enzyme used in the assay may be inactive. | Test the activity of the PKR enzyme with a known activator or dsRNA.[4] | |
| Inhibitory concentration of activator: As mentioned in the FAQs, high concentrations of the activator can be inhibitory. | Perform a dose-response experiment with a wide range of activator concentrations to determine the optimal activating concentration.[4][5] | |
| Inconsistent or not reproducible results | Variability in reconstitution: Inconsistent pipetting or solvent volume can lead to variations in the stock solution concentration. | Ensure accurate and consistent reconstitution of the lyophilized powder. Use calibrated pipettes. |
| Degradation of working solution: Working solutions prepared in aqueous buffers may have limited stability. | Prepare fresh working solutions for each experiment and use them promptly. | |
| Cell-based assay issues: Cell passage number, confluency, or health can affect the cellular response to the activator. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at an appropriate confluency. | |
| Precipitation observed in the reconstituted solution | Low solubility: The activator may have limited solubility in the chosen solvent, especially after freezing. | If precipitation occurs after thawing, gently warm and/or sonicate the solution to aid dissolution.[1][2] If the issue persists, consider using a different solvent or a lower stock concentration. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized PKR Activator
-
Briefly centrifuge the vial of lyophilized PKR activator to ensure the powder is at the bottom.
-
Refer to the product datasheet for the recommended solvent (e.g., DMSO).
-
Add the appropriate volume of solvent to the vial to achieve the desired stock solution concentration.
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
For long-term storage, aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: In Vitro PKR Kinase Activity Assay
This protocol provides a general workflow for assessing the activity of a PKR activator. Specific reagent concentrations and incubation times may need to be optimized for your experimental setup.
-
Prepare the kinase reaction buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, and 1 mM DTT.
-
Set up the reaction plate: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Reconstituted PKR activator at various concentrations (and a vehicle control)
-
Purified PKR enzyme
-
Substrate (e.g., purified eIF2α)
-
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PKR.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding an equal volume of a solution containing EDTA.
-
Detect phosphorylation: Detect the level of eIF2α phosphorylation using a suitable method, such as:
Visualizations
PKR Signaling Pathway
Caption: Simplified PKR signaling pathway upon activation.
Experimental Workflow for Assessing PKR Activator Stability
Caption: Workflow for evaluating the long-term stability of a reconstituted PKR activator.
References
- 1. Protein kinase R - Wikipedia [en.wikipedia.org]
- 2. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asean.org [asean.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of PKR Activation by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: In Vitro Comparison of PKR Activator 5 and Mitapivat (AG-348)
For researchers and professionals in drug development, the quest for potent and specific activators of pyruvate (B1213749) kinase (PKR) is a critical frontier in the treatment of hemolytic anemias. This guide provides an objective in vitro comparison of a novel contender, PKR activator 5, against the first-in-class approved drug, Mitapivat (AG-348). This analysis is based on available preclinical data to inform further research and development efforts.
Mitapivat (AG-348) is an orally available, allosteric activator of the red blood cell-specific form of pyruvate kinase (PKR) and has been approved for the treatment of pyruvate kinase deficiency. It enhances the activity of both wild-type and a variety of mutant PKR enzymes. In contrast, this compound (also known as Compound 18) is a more recently identified activator with limited publicly available data, primarily emerging from a high-throughput screening campaign. This comparison aims to juxtapose the known in vitro characteristics of both molecules.
Mechanism of Action: Allosteric Activation of Pyruvate Kinase
Both Mitapivat and this compound function as allosteric activators of PKR. This enzyme catalyzes the final step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. In red blood cells, this is the sole source of ATP production, which is crucial for maintaining cell membrane integrity and function. By binding to a site distinct from the active site, these activators stabilize the active tetrameric form of the enzyme, leading to increased enzymatic activity. This enhanced activity boosts ATP production and reduces the levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), which in turn increases hemoglobin's affinity for oxygen.
Quantitative In Vitro Data Summary
The following tables summarize the available quantitative data for this compound and Mitapivat from in vitro studies. It is important to note that the data for this compound is limited to its half-maximal activating concentration (AC50).
Table 1: Potency of PKR Activators
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical Assay | AC50 | 28 nM | [1] |
| Mitapivat (AG-348) | Biochemical Assay | - | Data not specified in reviewed abstracts | - |
Table 2: In Vitro Efficacy of Mitapivat (AG-348) in Red Blood Cells from PK-Deficient Patients
| Parameter | Treatment Duration | Mean Increase (Fold Change) | Range of Increase | Reference |
| PK Activity | 6 hours | 1.3 | 1.0 - 2.0 | [2][3] |
| 24 hours | 1.8 | 1.2 - 3.4 | [2][3][4] | |
| ATP Levels | 6 hours | 1.4 | 1.0 - 2.3 | [2][3] |
| 24 hours | 1.5 | 1.0 - 2.2 | [2][3][4] | |
| PK Thermostability | 2 hours (lysate) | - | 1.4 to >10-fold increase in residual activity | [2][4] |
Detailed Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited.
Pyruvate Kinase (PK) Activity Assay (General Protocol)
This assay measures the enzymatic activity of PKR. A common method is a coupled enzyme assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphoenolpyruvate (PEP), ADP, and the PKR activator being tested at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of recombinant PKR or red blood cell lysate containing PKR.
-
Coupled Reaction: The pyruvate produced by PKR is used as a substrate by lactate (B86563) dehydrogenase (LDH) in the presence of NADH. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The rate of NADH consumption is proportional to the PK activity. The data is then used to calculate parameters like AC50.
ATP Level Measurement in Red Blood Cells
This assay quantifies the intracellular ATP concentration in red blood cells following treatment with a PKR activator.
-
Cell Culture and Treatment: Purified red blood cells from patients or healthy controls are incubated with the PKR activator at various concentrations for a specified duration (e.g., 6 or 24 hours) at 37°C.
-
Cell Lysis: After incubation, the red blood cells are lysed to release their intracellular contents, including ATP.
-
ATP Quantification: A luciferase-based assay is commonly used. The ATP-dependent light-producing reaction catalyzed by luciferase is measured using a luminometer.
-
Data Normalization and Analysis: The luminescence signal is proportional to the ATP concentration. The results are often normalized to the cell number or protein concentration and expressed as a fold change compared to untreated controls.
PK Thermostability Assay
This assay assesses the ability of a PKR activator to stabilize the PKR enzyme against heat-induced denaturation.
-
Lysate Preparation and Treatment: Red blood cell lysates are prepared and incubated with the PKR activator or a vehicle control for a set period (e.g., 2 hours).
-
Heat Treatment: The treated lysates are then subjected to heat stress at a specific temperature (e.g., 53°C) for various durations.
-
Residual Activity Measurement: After heat treatment, the remaining PK activity is measured using the PK activity assay described above.
-
Data Analysis: The residual activity is plotted against the duration of heat treatment. An increase in residual activity in the presence of the activator indicates enhanced thermostability.
Comparative Analysis and Logical Relationship
The in vitro comparison of this compound and Mitapivat is currently limited by the scarcity of data for this compound. The primary available metric for this compound is its high potency in a biochemical assay (AC50 = 28 nM). For Mitapivat, while a specific AC50 value was not found in the reviewed literature, its efficacy has been demonstrated in more complex cellular systems, showing a significant increase in PK activity and ATP levels in red blood cells from PK-deficient patients.
Conclusion
Based on the currently available in vitro data, this compound emerges as a highly potent molecule in a biochemical setting. Its AC50 of 28 nM suggests strong potential. However, a direct comparison of its cellular efficacy with Mitapivat is not yet possible due to the lack of published studies on its effects on red blood cells.
Mitapivat has a well-documented profile of in vitro efficacy, demonstrating its ability to not only activate PKR but also to translate this activation into tangible benefits in the cellular environment of PK-deficient red blood cells, such as increased ATP levels and improved enzyme stability.
For a comprehensive evaluation, further in vitro studies on this compound are imperative. These should include assessments of its efficacy and specificity in cellular models, particularly using red blood cells from patients with pyruvate kinase deficiency. Such studies will be crucial in determining if the high biochemical potency of this compound translates into a superior therapeutic profile compared to existing PKR activators like Mitapivat. Researchers are encouraged to build upon the initial findings to fully elucidate the therapeutic potential of this novel compound.
References
Guide to the Specificity of Pyruvate Kinase R (PKR) Activators
An Important Clarification: Protein Kinase R vs. Pyruvate (B1213749) Kinase R
Before delving into a comparative analysis, it is crucial to distinguish between two enzymes abbreviated as PKR:
-
Protein Kinase R (PKR) , also known as EIF2AK2, is an interferon-induced, double-stranded RNA-activated protein kinase. It plays a key role in the cellular stress response, inflammation, and inhibition of protein synthesis.
-
Pyruvate Kinase R (PKR) is the specific isozyme of the glycolytic enzyme pyruvate kinase found in red blood cells (erythrocytes). It catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) and ADP into pyruvate and ATP.
The compound specified in the topic, "PKR activator 5" (also known as Compound 18) , is an activator of Pyruvate Kinase R with a reported half-maximal activation concentration (AC50) of 28 nM[1]. This guide will therefore focus exclusively on the specificity and comparison of activators for the red blood cell isoform of pyruvate kinase.
This guide provides a comparative overview of small molecule activators for Pyruvate Kinase R (PKR), a critical enzyme for red blood cell health. The development of PKR activators is a promising therapeutic strategy for hemolytic anemias, such as Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD)[2]. These molecules work by allosterically activating both wild-type and mutated PKR, enhancing glycolytic activity. This leads to an increase in ATP, crucial for red blood cell membrane integrity and survival, and a decrease in 2,3-diphosphoglycerate (2,3-DPG), which increases hemoglobin's affinity for oxygen and can reduce sickling in SCD[3][4][5].
While "this compound" is a potent activator, comprehensive public data regarding its specificity against other pyruvate kinase isoforms (PKL, PKM1, and PKM2) is limited. Therefore, this guide will compare its known potency to that of more extensively characterized clinical-stage activators: Mitapivat, Etavopivat, and Tebapivat.
Quantitative Comparison of PKR Activators
The following table summarizes the available potency data for selected Pyruvate Kinase R activators. Specificity is a key consideration, as off-target activation of other pyruvate kinase isoforms, such as PKM2 (prevalent in cancer cells) or PKL (in the liver), could lead to unintended effects.
| Compound Name | Alternative Names | Target Isoform | Potency (AC50) for PKR | Activity on Other Isoforms | Therapeutic Areas of Interest |
| This compound | Compound 18 | Pyruvate Kinase R | 28 nM[1] | Data not publicly available | Research |
| Mitapivat | AG-348 | Pyruvate Kinase R | ~20-60 nM (mutant dependent) | Also activates PKM2[6] | Pyruvate Kinase Deficiency, Thalassemia, Sickle Cell Disease[2][7][8][9] |
| Etavopivat | FT-4202 | Pyruvate Kinase R | Data not publicly available | Selective for PKR[3][4] | Sickle Cell Disease, Thalassemia[2][10] |
| Tebapivat | AG-946 | Pyruvate Kinase R | 0.005 µM (5 nM)[11] | Activates PKM2[6] | Sickle Cell Disease, Myelodysplastic Syndromes (MDS)[12][13][14] |
Signaling and Metabolic Impact of PKR Activation
The activation of Pyruvate Kinase R has a direct and significant impact on the metabolic state of red blood cells. The following diagram illustrates the final stage of glycolysis and the downstream effects of PKR activation.
Experimental Protocols
The identification and characterization of PKR activators rely on robust biochemical assays. Below is a detailed methodology for a common approach used in high-throughput screening (HTS) and potency determination.
Protocol: Coupled Enzyme Assay for PKR Activity
This assay measures the production of pyruvate, a product of the PKR-catalyzed reaction, by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.01% Tween-20.
-
PKR Enzyme Stock: Recombinant human PKR enzyme diluted to a working concentration (e.g., 5 nM) in assay buffer.
-
Substrate Mix: Prepared in assay buffer to yield final concentrations of: 1 mM ADP, 0.5 mM PEP, 0.2 mM NADH.
-
Coupling Enzyme: Lactate Dehydrogenase (LDH) at a final concentration of 10 units/mL.
-
Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer. The final DMSO concentration in the assay should be ≤1%.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the PKR enzyme stock to each well.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 40 µL of the Substrate Mix containing LDH to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 25°C.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to controls:
-
% Activation = [ (V_compound - V_no_activator) / (V_max_activator - V_no_activator) ] * 100
-
-
Plot the % Activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the AC50 (or EC50) value.
High-Throughput Screening (HTS) Workflow
The discovery of novel PKR activators typically follows a multi-stage screening process to identify potent and selective compounds from large chemical libraries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. US20200129485A1 - Treating sickle cell disease with a pyruvate kinase r activating compound - Google Patents [patents.google.com]
- 6. Paper: Dual Activation of PKR and PKM2 Reduced the Development of Fibrosis and Iron Deposition in a Sickle Cell Disease Nephropathy Mouse Model [ash.confex.com]
- 7. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. sicklecellanemianews.com [sicklecellanemianews.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Design of AG-946, a Pyruvate Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Agios Announces Clinical Proof-of-Concept in Phase 2a Trial of AG-946 for the Treatment of Anemia in Lower-Risk Myelodysplastic Syndromes - BioSpace [biospace.com]
- 14. Agios to Present New Data on Mitapivat and Tebapivat in Rare Blood Disorders at 66th ASH Annual Meeting and Exposition – Agios Pharmaceuticals, Inc. [investor.agios.com]
Unveiling the Selectivity of Pyruvate Kinase R (PKR) Activators: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule activator is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the cross-reactivity of Pyruvate (B1213749) Kinase R (PKR) activators, with a focus on providing a framework for evaluating compounds like PKR activator 5.
While specific cross-reactivity data for the novel this compound is not yet publicly available, an analysis of well-characterized PKR activators, such as Mitapivat (AG-348) and Etavopivat (FT-4202), can provide valuable insights into the expected selectivity profile of this class of molecules. Pyruvate Kinase R is a key enzyme in the glycolytic pathway, primarily expressed in red blood cells. Its activation has emerged as a promising therapeutic strategy for hemolytic anemias, such as sickle cell disease and pyruvate kinase deficiency.
Comparative Selectivity of PKR Activators
The ideal therapeutic agent exhibits high potency for its intended target while minimizing interactions with other cellular components, particularly other kinases, to reduce the risk of adverse effects. Kinase selectivity is often assessed by screening the compound against a large panel of kinases, a process known as kinome profiling.
Based on available data, both Mitapivat and Etavopivat are considered selective activators of PKR. However, some off-target activity has been reported for Mitapivat.
Table 1: Summary of Selectivity Data for Known PKR Activators
| Compound | Primary Target | Known Off-Targets | Remarks |
| Mitapivat (AG-348) | Pyruvate Kinase R (PKR) | Aromatase (mild inhibition)[1] | The mild inhibition of aromatase has been observed in clinical studies, leading to changes in sex hormone levels in male patients.[1] |
| Etavopivat (FT-4202) | Pyruvate Kinase R (PKR) | No significant off-targets reported in preclinical studies.[2] | Preclinical safety studies indicated that Etavopivat did not inhibit aromatase activity or affect steroidogenesis, suggesting a more selective profile than Mitapivat.[2] |
| This compound | Pyruvate Kinase R (PKR) | Data not yet publicly available. | As a novel compound, the selectivity profile of this compound is still under investigation. |
It is important to note that the absence of reported off-targets for Etavopivat in preclinical studies does not definitively exclude the possibility of interactions with other kinases. Comprehensive kinome-wide screening is necessary to fully characterize the selectivity of any new chemical entity.
Signaling Pathway and Experimental Workflows
To understand the context of PKR activation and the methodologies used to assess selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified Glycolysis Pathway in Red Blood Cells.
Caption: Kinase Selectivity Profiling Workflow.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed experimental protocols are essential. Below are generalized protocols for two common methods used for kinase selectivity profiling.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate (B84403) from [³³P]-ATP into a specific substrate by the kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer to the desired concentration.
- ATP Solution: Prepare a stock solution of "cold" (non-radioactive) ATP and a stock of "hot" [γ-³³P]-ATP. Create a working solution by mixing cold and hot ATP to achieve the desired specific activity and final concentration (often at or near the Km for each kinase).
- Test Compound: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the final assay concentrations.
2. Assay Procedure:
- Add the test compound dilutions to the wells of a 96-well or 384-well plate.
- Add the kinase and substrate solution to each well.
- Initiate the reaction by adding the ATP working solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [³³P]-ATP.
- Dry the filter plate and add a scintillation cocktail.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity relative to a DMSO control (100% activity).
- Plot the percentage of activity against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
KinomeScan™ Binding Assay
This is a competition-based binding assay that measures the ability of a test compound to displace a ligand from the active site of a kinase.
1. Principle:
- Kinases are tagged with DNA and expressed.
- A proprietary, immobilized ligand that binds to the active site of a broad range of kinases is used.
- The test compound competes with the immobilized ligand for binding to the kinase.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
2. Assay Procedure:
- The test compound is incubated with a panel of DNA-tagged kinases.
- This mixture is then added to wells containing the immobilized ligand.
- After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound components.
- The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified by qPCR.
3. Data Analysis:
- The results are typically reported as the percentage of the control (DMSO) signal remaining. A lower percentage indicates stronger binding of the test compound to the kinase.
- For compounds that show significant binding, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
- The selectivity of the compound is visualized by plotting the binding data across the kinome, often represented in a "tree spot" diagram.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not yet available, the analysis of related compounds such as Mitapivat and Etavopivat provides a valuable benchmark for its expected selectivity. Mitapivat's mild off-target effect on aromatase highlights the importance of comprehensive selectivity profiling for this class of activators. Etavopivat's apparently cleaner preclinical profile suggests that high selectivity is achievable. Future studies on this compound should employ rigorous kinase profiling methodologies, such as radiometric assays or binding assays, to fully characterize its selectivity and predict its potential for off-target effects. This information will be critical for its continued development as a potential therapeutic agent.
References
A Comparative Guide to Pyruvate Kinase R (PKR) Activator 5 and Other Emerging Erythroid PKR Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyruvate (B1213749) Kinase R (PKR) Activator 5 with other leading PKR activators, supported by available experimental data. It is intended to assist researchers and drug development professionals in understanding the downstream effects and therapeutic potential of this class of compounds.
Introduction to Pyruvate Kinase R (PKR) Activation
It is crucial to distinguish between two enzymes commonly abbreviated as PKR: Protein Kinase R, an interferon-induced enzyme involved in viral defense and cellular stress responses, and Pyruvate Kinase R , the focus of this guide. Pyruvate Kinase R is a key enzyme in the glycolytic pathway of red blood cells (erythrocytes).[1][2] It catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating adenosine (B11128) triphosphate (ATP).[1][3][4]
Activation of Pyruvate Kinase R has emerged as a promising therapeutic strategy for certain hemolytic anemias, such as Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD).[3][4][5][6] The primary downstream effects of PKR activation in erythrocytes are:
-
Increased ATP Levels: Enhancing ATP production improves red blood cell membrane integrity, deformability, and overall survival, which can reduce hemolysis.[1][3][7]
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: A reduction in 2,3-DPG leads to increased oxygen affinity of hemoglobin.[1][3][7] In SCD, this is particularly beneficial as it stabilizes oxygenated hemoglobin S, thereby reducing its polymerization and subsequent red blood cell sickling.[1][6][8]
Comparative Analysis of PKR Activators
This section compares PKR Activator 5 to two other well-characterized PKR activators, Mitapivat (B609056) and Etavopivat (B3325937), for which extensive clinical and preclinical data are available.
This compound (Compound 18) is a novel activator of Pyruvate Kinase R with a reported AC50 of 28 nM.[9] It was identified through a high-throughput screening process.[2] Currently, detailed public data on its specific downstream effects, such as percentage changes in ATP and 2,3-DPG levels in cellular or clinical models, are limited.
Mitapivat (AG-348) is a first-in-class, orally active, allosteric activator of PKR.[3][9] It has been approved for the treatment of Pyruvate Kinase Deficiency and has been extensively studied in clinical trials for Sickle Cell Disease.[5][10]
Etavopivat (FT-4202) is another potent, selective, once-daily oral allosteric activator of PKR currently under investigation for the treatment of Sickle Cell Disease and other hemoglobinopathies.[6][11][12]
Quantitative Data Summary
The following table summarizes the available quantitative data for these three PKR activators.
| Feature | This compound (Compound 18) | Mitapivat (AG-348) | Etavopivat (FT-4202) |
| Mechanism of Action | Pyruvate Kinase R Activator | Allosteric Pyruvate Kinase R Activator[3] | Allosteric Pyruvate Kinase R Activator[11] |
| Potency (AC50) | 28 nM[9] | Not specified in search results | Not specified in search results |
| Change in ATP Levels | Data not available | Healthy Volunteers: Max increase of 60%[5]SCD Patients: Significant increase observed[3][7][10] | SCD Patients: ~30% increase after single dose[13]Healthy Volunteers: Significant increase observed[14] |
| Change in 2,3-DPG Levels | Data not available | Healthy Volunteers: Max decrease of 47%[5]SCD Patients: Significant decrease observed[3][7][10] | SCD Patients: ~26% decrease after single dose[13]Healthy Volunteers: Significant decrease observed[14] |
| Hemoglobin (Hb) Response | Data not available | PK Deficiency: 40% of patients had a sustained Hb response[15]SCD (Phase 3): 40.6% of patients achieved a ≥1.0 g/dL Hb increaseThalassemia (Phase 3): 42.3% of patients achieved a Hb response[16] | SCD (Phase 1): Mean maximal Hb increase of 1.6 g/dL; 73% of patients achieved >1.0 g/dL increase[17][18]SCD (Phase 2): 25-38% Hb response at Week 24[19] |
| Clinical Development Stage | Preclinical[2] | Approved for PK Deficiency; Phase 3 for SCD and Thalassemia[3][5][16] | Phase 2/3 for SCD[3][19] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism and evaluation of PKR activators, the following diagrams are provided.
Caption: Pyruvate Kinase R activation pathway in erythrocytes.
Caption: Experimental workflow for assessing PKR activators.
Key Experimental Protocols
Below are summarized methodologies for quantifying the primary downstream effects of PKR activation.
Measurement of Intracellular ATP in Erythrocytes
This protocol is based on the luciferin-luciferase bioluminescence assay, where the light produced is proportional to the ATP concentration.
-
Sample Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation (e.g., 500 x g for 10 minutes) and remove the plasma and buffy coat.[20]
-
Wash the packed RBCs multiple times with a phosphate-buffered saline (PBS) solution containing glucose.[20]
-
Incubate a known quantity of RBCs with the PKR activator at various concentrations or a vehicle control for a specified time.
-
To measure intracellular ATP, lyse the cells. This can be achieved by adding a lysis buffer (e.g., containing digitonin (B1670571) or perchloric acid) or through snap freeze-thaw cycles.[21][22]
-
Centrifuge the lysate to pellet cell debris. The supernatant is used for the assay. If using acid for lysis, the sample must be neutralized (e.g., with potassium hydroxide).[22][23]
-
-
Assay Procedure (using a commercial kit, e.g., CellTiter-Glo® or similar):
-
Prepare an ATP standard curve using a known concentration of ATP standard.
-
Add the prepared cell lysate to a 96-well plate.
-
Add the luciferase reagent to each well.[20] This reagent typically contains luciferase, luciferin, and other components to sustain the reaction.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature, protected from light, to allow the luminescent signal to stabilize.[23]
-
Measure the luminescence using a luminometer.[20]
-
Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve, accounting for any dilution factors. Results are often normalized to hemoglobin content (μmol/g Hb).[24]
-
Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Erythrocytes
This method utilizes an enzymatic assay where the consumption of NADH is measured spectrophotometrically.
-
Sample Preparation:
-
Collect venous blood in heparinized tubes and place it on ice immediately, as 2,3-DPG can degrade rapidly.[25]
-
Lyse the RBCs and deproteinize the sample, typically by adding ice-cold perchloric acid.[25]
-
Centrifuge the mixture at high speed (e.g., 3,000 x g for 10 minutes) in an ice bath.[25]
-
Carefully collect the supernatant and neutralize it with a base like potassium carbonate.[25] The neutralized supernatant is used for the assay.
-
-
Assay Procedure (using a commercial reagent kit):
-
The assay is based on the enzymatic cleavage of 2,3-DPG. The reaction involves phosphoglycerate mutase, which requires 2,3-DPG as a cofactor, and subsequent reactions that lead to the oxidation of NADH to NAD+.
-
Add the prepared sample supernatant and standards to a microplate or cuvettes.
-
Add the reagent mixture, which contains the necessary enzymes and substrates (including NADH).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The change in absorbance is proportional to the amount of 2,3-DPG in the sample.[26]
-
Calculate the 2,3-DPG concentration by comparing the rate of change in absorbance of the samples to that of known standards. The results are typically normalized to the hematocrit value of the original blood sample.[25]
-
Conclusion
This compound is a potent new molecule in the promising class of Pyruvate Kinase R activators. While its initial reported potency is high, a comprehensive comparison of its downstream effects requires further published experimental data. In contrast, extensive research on alternatives like Mitapivat and Etavopivat has demonstrated clear proof-of-concept and clinical benefit in treating hemolytic anemias by modulating erythrocyte ATP and 2,3-DPG levels. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of this compound and other novel compounds in this class, facilitating a direct comparison of their therapeutic potential.
References
- 1. US11071725B2 - Activating pyruvate kinase R - Google Patents [patents.google.com]
- 2. The search for pyruvate kinase-R activators; from a HTS screening hit via an impurity to the discovery of a lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the use of pyruvate kinase activators as a new approach for treating sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the use of pyruvate kinase activators as a new approach for treating sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase activators for treatment of pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 8. US20200129485A1 - Treating sickle cell disease with a pyruvate kinase r activating compound - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. Paper: Etavopivat Increases Arterial Hemoglobin-Oxygen Saturation during Moderate and Severe Hypoxia: A Mechanistic Phase 1 Trial in Healthy Volunteers [ash.confex.com]
- 15. researchgate.net [researchgate.net]
- 16. Agios Announces Phase 3 ENERGIZE Study of Mitapivat Met Primary Endpoint and Both Key Secondary Endpoints in Adults with Non-Transfusion-Dependent Alpha- or Beta-Thalassemia – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 17. Oral Etavopivat Is Effective for Sickle Cell Disease Treatment in Phase I Study | Docwire News [docwirenews.com]
- 18. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. isom.ca [isom.ca]
- 21. Homeostasis of Extracellular ATP in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ATP-Assay-protocol-book-v21c-ab83355 (Website) | PDF | Enzyme Assay | Assay [scribd.com]
- 23. abcam.com [abcam.com]
- 24. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pyruvate Kinase R (PKR) Activator 5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PKR Activator 5 with other leading Pyruvate (B1213749) Kinase R (PKR) activators. The information presented herein is collated from publicly available data to facilitate an independent verification of its activity and a comparative analysis against key alternatives in the field.
Introduction to Pyruvate Kinase R Activation
Pyruvate Kinase R (PKR) is a key enzyme in the glycolytic pathway, particularly crucial in red blood cells which rely solely on glycolysis for their energy supply. PKR catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of ATP. Deficiencies in PKR activity can lead to a range of hematological disorders. Small molecule activators of PKR aim to restore or enhance its enzymatic function, thereby increasing ATP production and modulating the levels of 2,3-diphosphoglycerate (2,3-DPG), a key regulator of hemoglobin's oxygen affinity. This guide focuses on this compound and compares its performance with other notable PKR activators: Mitapivat, Etavopivat, and Tebapivat.
Quantitative Comparison of PKR Activator Activity
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the reported metrics vary, with some compounds characterized by their half-maximal activation concentration (AC50) from in-vitro enzymatic assays, while others are described by their observed fold-increase in enzyme activity in ex-vivo cellular models.
| Activator | In-Vitro Potency (AC50) | Fold Activation of PKR Activity | Key Downstream Effects |
| This compound (Compound 18) | 28 nM[1] | Not Reported | Not Reported |
| Mitapivat (AG-348) | Not Reported | 1.8 to 6-fold increase in wild-type and mutant PKR[1] | Increased ATP and decreased 2,3-DPG levels[1] |
| Etavopivat (FT-4202) | Not Reported | Not Reported | Increased ATP and decreased 2,3-DPG levels, leading to increased hemoglobin-oxygen affinity[2] |
| Tebapivat (AG-946) | Not Reported | Not Reported | Potent activator of PKR and PKM2 isoforms, leading to increased ATP and decreased 2,3-DPG levels[3] |
Signaling Pathway and Experimental Workflow
Pyruvate Kinase R Signaling Pathway in Erythrocytes
The diagram below illustrates the central role of Pyruvate Kinase R in the glycolytic pathway of red blood cells and the impact of its activation.
Experimental Workflow for PKR Activity Verification
The following diagram outlines a typical workflow for an in-vitro enzymatic assay to verify the activity of a PKR activator.
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to PKR Activators: A Comparative Review of Two Distinct Kinases
In the landscape of kinase-targeted research, the acronym "PKR" can lead to a fork in the road, pointing to two entirely different enzymes with distinct physiological roles. This guide aims to illuminate both paths, providing a comparative overview of activators for Protein Kinase R (PKR), a key player in the innate immune response, and Pyruvate (B1213749) Kinase R (PKR), a critical enzyme in red blood cell metabolism. For each, we will delve into the mechanisms of action of prominent activators, present comparative data in a tabular format, and detail relevant experimental protocols, accompanied by workflow and pathway diagrams to enhance understanding.
Part 1: Activators of Protein Kinase R (EIF2AK2)
Protein Kinase R (PKR), officially known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a serine/threonine kinase that plays a central role in the cellular response to viral infection and other stresses.[1] It is activated by double-stranded RNA (dsRNA), a molecular pattern often associated with viral replication.[1] Once activated, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a shutdown of protein synthesis, thereby inhibiting viral replication.[2][3] Beyond its antiviral role, PKR is involved in apoptosis, cytokine induction, and the regulation of various signaling pathways.[4][5]
Comparison of Protein Kinase R Activators
PKR activators can be broadly categorized into dsRNA analogs and small molecules.
-
Polyinosinic:polycytidylic acid (Poly I:C): This synthetic analog of dsRNA is a well-established and widely used activator of PKR in research.[6] It directly mimics the viral dsRNA that triggers PKR's natural activation cascade.[6] Transfection of cells with Poly I:C leads to a dose-dependent activation of PKR.[7][8]
-
Small Molecule Activators: Several small molecules have been identified that can activate PKR.
-
BEPP monohydrochloride: This compound has been shown to be a chemical activator of PKR, inducing its phosphorylation and downstream signaling events related to cellular stress responses.[2][9] It has demonstrated the ability to induce PKR-dependent apoptosis and inhibit vaccinia virus replication in mouse embryonic fibroblasts.[4][10]
-
DHBDC (3-(2,3-dihydroxybenzo[b][2][11]dioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one): Identified through a chemical library screen, DHBDC is a dual activator of PKR and another eIF2α kinase, PERK.[12][13] It induces eIF2α phosphorylation and its downstream effects in a manner dependent on both PKR and PERK.[12][13]
-
Data Presentation: Protein Kinase R Activators
| Activator | Class | Mechanism of Action | Reported Effect |
| Poly I:C | dsRNA Analog | Binds to the dsRNA-binding domains of PKR, inducing dimerization and autophosphorylation. | Induces PKR phosphorylation and eIF2α phosphorylation in a dose-dependent manner (e.g., 50-1500 ng/mL in A549 cells).[7][8] |
| BEPP | Small Molecule | Binds to PKR, facilitating its phosphorylation and activation.[2] | Increases PKR and eIF2α phosphorylation in a dose-dependent manner in mouse embryonic fibroblasts.[4] |
| DHBDC | Small Molecule | Activates PKR and PERK, leading to eIF2α phosphorylation.[12][13] | Induces eIF2α phosphorylation and expression of downstream targets.[12][13] |
Experimental Protocol: In Vitro Protein Kinase R Activation Assay
This protocol describes a general method for assessing the ability of a compound to activate PKR in vitro by measuring its autophosphorylation.
1. Reagents and Materials:
-
Recombinant human PKR protein
-
PKR activation buffer (e.g., 20 mM HEPES pH 7.5, 4 mM MgCl₂, 100 mM KCl)[1]
-
ATP solution
-
Test compound (PKR activator)
-
Positive control (e.g., 10 ng Poly I:C)[1]
-
LDS sample buffer with a reducing agent
-
Reagents for Western blotting: PVDF membrane, blocking buffer (e.g., 1% BSA in PBST), primary antibodies (anti-phospho-PKR, anti-total-PKR), HRP-conjugated secondary antibody, and chemiluminescent substrate.[1]
2. Procedure:
-
Dephosphorylation of PKR (Optional but Recommended): To ensure a low basal phosphorylation state, recombinant PKR can be pre-treated with a phosphatase (e.g., λ-PPase) and then the phosphatase is inhibited before the activation assay.[1]
-
Reaction Setup: On ice, prepare a reaction mixture containing the PKR activation buffer, dephosphorylated PKR protein, and the test compound at various concentrations. Include a positive control (Poly I:C) and a negative control (vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes to 2 hours).[1]
-
Termination of Reaction: Stop the reaction by adding LDS sample buffer and heating the samples.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated PKR (e.g., anti-p-PKR Thr446).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKR.
-
3. Data Analysis:
-
Quantify the band intensities for phosphorylated PKR and total PKR. The ratio of p-PKR to total PKR indicates the level of activation. Plot the activation level against the concentration of the test compound to determine its potency.
Visualizations: Protein Kinase R
Caption: The PKR signaling pathway is initiated by dsRNA binding, leading to dimerization, autophosphorylation, and downstream signaling events.
Caption: Workflow for an in vitro PKR activation assay to measure activator-induced autophosphorylation.
Part 2: Activators of Pyruvate Kinase R (PKLR)
Pyruvate Kinase (PK) is a key enzyme in glycolysis, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP.[14] The 'R' isoform of Pyruvate Kinase (PKR) is encoded by the PKLR gene and is specifically expressed in red blood cells.[15] In red blood cells, which lack mitochondria, glycolysis is the sole source of ATP, which is essential for maintaining cell membrane integrity and function.[14] Deficiency in PKR activity leads to chronic hemolytic anemia.[16] A new class of drugs, PKR activators, aims to treat this and other hemolytic anemias by enhancing the activity of the PKR enzyme.[14]
Comparison of Pyruvate Kinase R Activators
The current PKR activators in research and clinical development are small molecules that act as allosteric activators.
-
Mitapivat (AG-348): This is a first-in-class, orally administered allosteric activator of PKR.[16][17] It binds to the dimer-dimer interface of the enzyme, stabilizing its more active tetrameric state.[14] Mitapivat has been shown to increase the activity of both wild-type and mutant PKR enzymes, leading to increased ATP levels and decreased levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[18][19][20]
-
Etavopivat (FT-4202): Another oral, allosteric activator of PKR, Etavopivat has shown efficacy in increasing ATP and decreasing 2,3-DPG levels in red blood cells of both healthy volunteers and patients with sickle cell disease.[21][22][23][24] Its mechanism is similar to Mitapivat, enhancing the enzyme's catalytic activity.[25]
-
AG-946: This is a second-generation, highly potent PKR activator.[14][26] Preclinical and early clinical data suggest it has a favorable pharmacodynamic profile, achieving beneficial effects at lower concentrations compared to first-generation activators like Mitapivat.[26][27]
Data Presentation: Pyruvate Kinase R Activators
| Activator | Class | Mechanism of Action | Reported Effect |
| Mitapivat (AG-348) | Small Molecule | Allosteric activator, stabilizes the active tetrameric form of PKR.[14] | Ex vivo treatment of PK-deficient red blood cells resulted in a mean 1.8-fold increase in enzymatic activity and a mean 1.5-fold increase in ATP levels.[18][19][20] |
| Etavopivat (FT-4202) | Small Molecule | Allosteric activator of PKR.[21][23] | In healthy volunteers, demonstrated dose-dependent decreases in 2,3-DPG and increases in ATP, with near-maximal effect at a 400 mg once-daily dose.[21] |
| AG-946 | Small Molecule | Potent, next-generation allosteric activator of PKR.[26] | In ex vivo studies on sickle cell disease red blood cells, showed similar beneficial effects to Mitapivat (increased PKR activity and stability, decreased 2,3-DPG) but at much lower concentrations.[26][27] |
Experimental Protocol: Pyruvate Kinase Activity Assay
This protocol describes a common indirect, coupled enzyme assay to measure the activity of PKR in a sample, such as a red blood cell lysate.
1. Reagents and Materials:
-
Assay buffer (e.g., 50 mM HEPES pH 7.5)[5]
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine (B11128) diphosphate (B83284) (ADP)[5]
-
Cofactors: MgCl₂ and KCl[5]
-
Coupling enzyme: Lactate dehydrogenase (LDH)[5]
-
NADH[5]
-
Test compound (PKR activator)
-
Sample (e.g., red blood cell lysate)
-
Spectrophotometer capable of reading absorbance at 340 nm.[5]
2. Procedure:
-
Sample Preparation: Prepare a lysate from red blood cells by homogenization in the assay buffer, followed by centrifugation to remove insoluble material.[28]
-
Reaction Setup: In a quartz cuvette or 96-well plate, prepare a reaction cocktail containing the assay buffer, PEP, ADP, MgCl₂, KCl, LDH, and NADH.[5]
-
Pre-incubation: Add the cell lysate and the test compound at various concentrations to the reaction cocktail. Incubate for a few minutes to allow for temperature equilibration (e.g., 25°C).[5]
-
Measurement: Measure the rate of decrease in absorbance at 340 nm.[5] This decrease is due to the oxidation of NADH to NAD⁺ by LDH as it converts the pyruvate (produced by PKR) to lactate. The rate of NADH oxidation is directly proportional to the rate of pyruvate production, and thus to the PKR activity.
-
Controls: Include a negative control (vehicle) and potentially a positive control with a known activator or a saturating concentration of the allosteric activator fructose-1,6-bisphosphate (FBP).
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).[29]
-
Using the molar extinction coefficient of NADH, convert this rate into the specific activity of PKR (e.g., in units per milligram of protein), where one unit is the amount of enzyme that produces 1.0 µmole of pyruvate per minute.[28]
-
Plot the PKR activity against the concentration of the test compound to determine its activation constant (AC₅₀).
Visualizations: Pyruvate Kinase R
Caption: The final step of glycolysis is catalyzed by Pyruvate Kinase R (PKR), which is allosterically activated by FBP and small molecules.
Caption: Workflow for a coupled enzyme assay to measure the activity of Pyruvate Kinase R.
References
- 1. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Potential role of PKR in double-stranded RNA-induced macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dual activators of protein kinase R (PKR) and protein kinase R-like kinase PERK identify common and divergent catalytic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual activators of Protein Kinase R (PKR) and Protein Kinase R Like Kinase (PERK) Identify Common and Divergent Catalytic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3307271A1 - Methods of using pyruvate kinase activators - Google Patents [patents.google.com]
- 16. Updates and advances in pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. investor.agios.com [investor.agios.com]
- 18. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thalassaemia.org.cy [thalassaemia.org.cy]
- 20. researchgate.net [researchgate.net]
- 21. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]
- 22. researchgate.net [researchgate.net]
- 23. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ashpublications.org [ashpublications.org]
- 26. researchgate.net [researchgate.net]
- 27. PI-05: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to PKR Activators: An In Vitro Perspective on PKR Activator 5 and PKR Activator 1
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the in vitro effects of two novel pyruvate (B1213749) kinase R (PKR) activators: PKR activator 5 and PKR activator 1. Due to the limited availability of direct comparative studies in peer-reviewed literature, this document summarizes the currently available data for these specific compounds. To provide a comprehensive framework for evaluation, we also present illustrative in vitro data from more extensively studied PKR activators, Mitapivat and Etavopivat. This guide includes detailed experimental protocols for key assays and visual diagrams of the relevant signaling pathway and a general experimental workflow to aid researchers in their own investigations.
Introduction to this compound and PKR Activator 1
This compound and PKR activator 1 are small molecule compounds designed to allosterically activate pyruvate kinase R, a key enzyme in the glycolytic pathway of red blood cells. The activation of PKR is a promising therapeutic strategy for hemolytic anemias, such as sickle cell disease and pyruvate kinase deficiency, as it can lead to increased ATP production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG), ultimately improving red blood cell health and function.
Currently, publicly available in vitro data for a direct comparison of this compound and PKR activator 1 is limited. The following table summarizes the known properties of these compounds.
| Feature | This compound | PKR Activator 1 |
| Alternate Name | Compound 18 | Compound E7-93 |
| CAS Number | 2761226-35-9 | 2283420-62-0 |
| Molecular Formula | C23H19ClFN9O | C16H14N8OS2 |
| Molecular Weight | 491.91 g/mol | 398.47 g/mol |
| In Vitro Potency | AC50: 28 nM (for PKR) | Described as a "potent" PKR activator |
AC50 (Activator Concentration 50%) is the concentration of an activator that elicits a response halfway between the baseline and maximum response.
Illustrative In Vitro Comparison of Well-Characterized PKR Activators
To demonstrate how the in vitro performance of PKR activators is typically evaluated and compared, the following table summarizes published data for two well-studied compounds, Mitapivat and Etavopivat (FT-4202). These compounds have been assessed in various in vitro and ex vivo models, providing a benchmark for the types of experiments used to characterize novel PKR activators.
| In Vitro Parameter | Mitapivat (AG-348) | Etavopivat (FT-4202) | Reference Compound |
| PKR Activity Increase (in PK-deficient RBCs) | Mean 1.8-fold increase (range: 1.2-3.4) | Data not directly comparable, but shown to increase PKR activity in human and mouse RBCs | Vehicle Control |
| ATP Level Increase (in PK-deficient RBCs) | Mean 1.5-fold increase (range: 1.0-2.2) | Shown to increase ATP levels | Vehicle Control |
| 2,3-DPG Level Decrease (in healthy/SCD RBCs) | Demonstrated decrease in ex vivo studies | Demonstrated decrease in ex vivo studies | Vehicle Control |
| Effect on Sickling (ex vivo, SCD RBCs) | Reduced sickling | Reduced sickling | Vehicle Control |
Note: The data presented for Mitapivat and Etavopivat are derived from separate studies and are intended for illustrative purposes. Direct head-to-head comparative studies may yield different results.
Experimental Protocols
In Vitro PKR Enzymatic Assay
This assay directly measures the ability of a compound to activate purified PKR enzyme.
Principle: The activity of pyruvate kinase is determined using a lactate (B86563) dehydrogenase (LDH) coupled assay. Pyruvate, the product of the PKR-catalyzed reaction, is used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm. The rate of this absorbance change is proportional to the PKR activity.
Materials:
-
Purified recombinant human PKR enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)
-
PKR activator compounds (dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH in a 96-well plate.
-
Add the PKR activator compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the purified PKR enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the activator.
-
Plot the reaction velocity against the activator concentration to determine parameters like AC50.
Ex Vivo Analysis of Red Blood Cell Metabolism
This assay evaluates the effects of PKR activators on the metabolism of intact red blood cells (RBCs).
Materials:
-
Freshly isolated human red blood cells (from healthy donors or patients with hemolytic anemias)
-
RPMI 1640 medium or other suitable cell culture medium
-
PKR activator compounds
-
Metabolite detection kits (e.g., for ATP and 2,3-DPG)
-
Lysis buffer
-
Luminometer or spectrophotometer for metabolite quantification
Procedure:
-
Isolate RBCs from whole blood by centrifugation and wash with a suitable buffer.
-
Resuspend the RBCs in culture medium to a desired hematocrit.
-
Add the PKR activator compounds at various concentrations to the RBC suspension. Include a vehicle control.
-
Incubate the RBCs at 37°C for a specified period (e.g., 24 hours).
-
After incubation, wash the RBCs to remove the compound.
-
Lyse a portion of the RBCs to release intracellular metabolites.
-
Measure the concentrations of ATP and 2,3-DPG in the cell lysates using commercially available kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effects of the activators on RBC metabolite levels.
Visualizations
Caption: PKR Signaling Pathway Activation.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of PKR Activator 5
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of PKR Activator 5, a compound utilized in research settings.
While specific disposal instructions are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer, the following protocol outlines the essential best practices for managing solid chemical waste in a laboratory context. This compound, identified as Compound 18 with CAS number 2761226-35-9, is designated for research use only.[1] The primary and most critical step before handling or disposing of this compound is to obtain and thoroughly review its SDS from the supplier.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following general procedure is recommended for the disposal of solid research chemicals:
-
Waste Identification and Classification :
-
Containerization :
-
If not in its original container, use a chemically compatible and sealable container for the waste.[2]
-
The container must be in good condition, free from leaks or contamination on the exterior.
-
For chemically contaminated lab supplies (e.g., gloves, wipes), double-bag the waste in clear plastic bags.[4]
-
-
Labeling :
-
Label the waste container clearly with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound" or its chemical identifier) and the approximate quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Store the hazardous waste in a designated, secure area away from normal laboratory activities.[4]
-
Ensure the storage area is under the control of laboratory personnel.
-
Segregate the waste based on chemical compatibility to prevent adverse reactions.[3] Use secondary containment, such as a tray or bin, to capture any potential leaks.[4]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][5]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[5]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel should handle the collection.
-
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not publicly available and would be detailed in the SDS, the following table provides general guidelines for laboratory chemical waste accumulation limits, which can vary by institution and local regulations.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically up to 6 months from the accumulation start date. | [5] |
| Maximum Volume per Laboratory | Generally no more than 25 gallons of total chemical waste. | [5] |
| Reactive Acutely Hazardous Waste Limit | No more than 1 quart. | [5] |
PKR Signaling Pathway
The Protein Kinase R (PKR) is a key enzyme involved in the cellular stress response. Its activation can lead to the inhibition of protein synthesis and the induction of apoptosis. Understanding this pathway is crucial for researchers working with PKR activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling PKR activator 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PKR activator 5. The following procedures are designed to ensure the safe handling, use, and disposal of this potent chemical compound, thereby fostering a secure laboratory environment.
Compound Information
This compound, also identified as Compound 18, is a potent activator of pyruvate (B1213749) kinase R (PKR) with an AC50 of 28 nM. Due to its high potency and biological activity, meticulous handling is required to prevent accidental exposure and ensure experimental integrity.
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 18 |
| CAS Number | 2761226-35-9 |
| Molecular Formula | C23H19ClFN9O |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize the risk of exposure through inhalation, ingestion, or skin contact.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact. Double-gloving is recommended when handling the pure compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide outlines the handling process from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Prepare all necessary equipment, such as spatulas, weigh boats, and solvent, within the fume hood.
-
Allow the vial of this compound to warm to room temperature before opening to avoid condensation.
-
-
Weighing and Dissolving:
-
Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance within the fume hood.
-
To avoid generating dust, handle the powder gently.
-
Dissolve the compound in the appropriate solvent as per your experimental protocol.
-
-
Experimental Use:
-
Once in solution, the risk of inhalation is significantly reduced. However, continue to handle with care to avoid splashes and skin contact.
-
Conduct all experimental procedures involving the compound in a well-ventilated area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Place the waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for chemical waste disposal.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weigh boats, should be considered contaminated.
-
Dispose of these materials in a designated hazardous waste container. Do not mix with regular laboratory trash.
-
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety and handling protocols, researchers can safely work with this compound while minimizing risks to themselves and their colleagues. Always consult your institution's safety office for specific guidance and regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
